5,7-Dihydroxyisoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJGZPJJTHBVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418801 | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4044-00-2 | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
| Record name | 5,7-Dihydroxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dihydroxyisoflavone: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7-dihydroxyisoflavone, a naturally occurring isoflavonoid (B1168493). The document details its natural sources, biosynthetic pathway, and methodologies for its analysis, and explores its interaction with key cellular signaling pathways.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, primarily within the Leguminosae (Fabaceae) family. While not as widespread as other isoflavones like genistein (B1671435) or daidzein, it is a notable constituent in certain plants.
Quantitative Data Summary
The concentration of this compound can vary depending on the plant part, genotype, and environmental conditions. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Concentration | Analytical Method | Reference |
| Arachis hypogaea (Peanut) | Defatted flour of testa | Principal flavonoid aglycone | HPLC | [1][2] |
| Arachis hypogaea (Peanut) | Shells (Hulls) | Detected, not quantified | - | [3] |
| Maackia amurensis | Not specified | Reported, no quantitative data | - | [4] |
| Dalbergia species | Various parts | Rich in isoflavonoids, specific data for this compound is not available | - | [5][6][7] |
Note: Some literature on peanut shells reports 5,7-dihydroxychromone, which is a structurally different compound. Care must be taken to distinguish between these two compounds during analysis.[8][9]
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoids in plants. The specific pathway to this compound diverges from the pathways leading to more common isoflavones at the level of the flavanone (B1672756) precursor.
The key steps are:
-
General Phenylpropanoid Pathway : The amino acid L-phenylalanine is converted to cinnamoyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
-
Chalcone (B49325) Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone.
-
Flavanone Formation : Chalcone isomerase (CHI) catalyzes the cyclization of pinocembrin chalcone to form the flavanone pinocembrin (5,7-dihydroxyflavanone).[10][11]
-
Isoflavone (B191592) Synthesis : The key step is the conversion of the flavanone pinocembrin to the isoflavone this compound. This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS introduces a hydroxyl group at the C-2 position, which is followed by a rearrangement of the B-ring from the C-2 to the C-3 position and subsequent dehydration to form the isoflavone backbone.
Experimental Protocols
This section provides a generalized workflow for the extraction, isolation, and quantification of this compound from plant materials.
General Experimental Workflow for Isolation
Detailed Methodologies
3.2.1. Extraction
-
Sample Preparation : Grind the dried plant material (e.g., peanut testa) into a fine powder.
-
Extraction : Macerate or sonicate the powdered material with a suitable solvent, such as 80% methanol or ethanol, at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used.
-
Filtration : Separate the extract from the solid residue by filtration or centrifugation.
-
Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
3.2.2. Hydrolysis (Optional)
To quantify the total aglycone content, including that present as glycosides, acid hydrolysis is performed.
-
Resuspend the crude extract in an acidic solution (e.g., 2M HCl).
-
Heat the mixture at 80-90°C for 1-2 hours.
-
Neutralize the solution and extract the aglycones with an organic solvent like ethyl acetate (B1210297).
3.2.3. Purification
-
Liquid-Liquid Partitioning : Fractionate the crude extract by partitioning between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Isoflavones are typically enriched in the ethyl acetate fraction.
-
Column Chromatography : Further purify the ethyl acetate fraction using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative HPLC : For final purification, use preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
3.2.4. Quantification by HPLC
A validated HPLC method is essential for accurate quantification.[12][13][14][15]
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% trifluoroacetic acid (TFA) or formic acidB: Acetonitrile or Methanol |
| Gradient | A linear gradient starting with a higher proportion of A, gradually increasing the proportion of B. An example gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at approximately 260 nm |
| Temperature | 25-30 °C |
| Quantification | Based on a calibration curve generated using a pure standard of this compound. |
3.2.5. Characterization
The identity of the isolated compound should be confirmed using spectroscopic methods.
| Technique | Expected Data for this compound |
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 254, corresponding to the molecular formula C15H10O4.[4] |
| ¹H NMR | Signals corresponding to the protons on the A, B, and C rings of the isoflavone skeleton. |
| ¹³C NMR | Signals corresponding to the 15 carbon atoms of the isoflavone skeleton.[4] |
Modulation of Cellular Signaling Pathways
While direct studies on the effects of this compound on major signaling pathways are limited, the biological activities of structurally similar isoflavones and flavonoids provide a strong basis for predicting its potential interactions. The following diagrams illustrate the likely modulation of the NF-κB, MAPK, and PI3K/Akt pathways by this compound, based on evidence from related compounds.[1][4][5][10][16][17][18][19][20][21][22][23][24][25]
NF-κB Signaling Pathway
MAPK Signaling Pathway
PI3K/Akt Signaling Pathway
Conclusion
This compound is a phytoestrogen with a confirmed presence in peanuts and potential occurrence in other legumes. Its biosynthesis follows the established isoflavonoid pathway, originating from the flavanone pinocembrin. While specific quantitative data and detailed experimental protocols remain somewhat limited in the literature, this guide provides a robust framework for its study based on current knowledge and methodologies for related compounds. The likely modulation of key inflammatory and cell survival pathways, such as NF-κB, MAPK, and PI3K/Akt, suggests that this compound holds potential for further investigation in drug development and nutritional science. Further research is warranted to fully elucidate its natural abundance, bioavailability, and specific molecular mechanisms of action.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Recovery and Bioactivity of Flavonoids From Peanut Shells (Arachis hypogaea): Antioxidant and Acetylcholinesterase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. benchchem.com [benchchem.com]
- 9. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienggj.org [scienggj.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 21. globalsciencebooks.info [globalsciencebooks.info]
- 22. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The In Vitro Mechanism of Action of 5,7-Dihydroxyisoflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxyisoflavone, a member of the isoflavone (B191592) class of flavonoids, is a naturally occurring compound found in various plants.[1][2] Isoflavones, as a group, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. While extensive research has been conducted on related isoflavones such as genistein (B1671435) and daidzein, and the structurally similar flavone, chrysin (B1683763) (5,7-dihydroxyflavone), specific in-depth mechanistic data for this compound remains comparatively limited in publicly accessible literature.
This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, drawing upon available data for the compound itself and supplementing with findings from closely related molecules to present a coherent picture of its potential biological effects. The primary mechanisms discussed herein include the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.
Core Mechanisms of Action
The in vitro bioactivity of this compound and its analogs primarily revolves around their ability to interfere with cellular processes critical for cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting pro-survival signaling cascades.
Induction of Apoptosis
This compound and its structural relatives have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the modulation of pro- and anti-apoptotic proteins. For instance, the related compound 5,7-dihydroxyflavone (chrysin) has been observed to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial pathway of apoptosis.
Furthermore, these compounds can potentiate apoptosis induced by other agents, such as TNF-related apoptosis-inducing ligand (TRAIL). 5,7-dihydroxyflavone enhances TRAIL-induced apoptosis by down-regulating inhibitor of apoptosis proteins (IAPs), including c-IAP1, c-IAP2, XIAP, and Survivin, which are responsible for suppressing caspase activity.[3][4] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis, is also enhanced in the presence of these flavonoids.[3]
Key Apoptotic Events:
-
Modulation of Bcl-2 Family Proteins: Increased Bax to Bcl-2 ratio.
-
Downregulation of IAPs: Reduced inhibition of caspases.
-
Caspase Activation: Leading to the execution phase of apoptosis.
-
PARP Cleavage: A definitive marker of apoptosis.
Cell Cycle Arrest
The antiproliferative effects of isoflavones are also attributed to their ability to induce cell cycle arrest, preventing cancer cells from progressing through the stages of division. Related isoflavones have been shown to cause arrest at the G0/G1 and G2/M phases of the cell cycle.[5][6] This is often accompanied by changes in the expression of key cell cycle regulatory proteins. For example, treatment with these compounds can lead to a decrease in the levels of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and an increase in the expression of CDK inhibitors (e.g., p21).
Modulation of Intracellular Signaling Pathways
This compound and related flavonoids are known to interfere with key signaling pathways that are often dysregulated in cancer and inflammatory conditions.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. 5,7-dihydroxyflavone has been shown to reduce the phosphorylation levels of Akt, thereby inhibiting this pro-survival pathway.[4] A methoxy (B1213986) derivative, 5,7-dihydroxy-4'-methoxyisoflavone, also decreases the levels of phosphorylated Akt in human osteosarcoma cells.[7][8] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic and anti-proliferative effects of these compounds.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of isoflavones on this pathway can be cell-type dependent. For instance, 5,7-dihydroxy-4'-methoxyisoflavone has been found to decrease the phosphorylation of ERK in osteosarcoma cells.[7][8] In other contexts, related isoflavones have been shown to reduce the phosphorylation of JNK and p38 in response to inflammatory stimuli.[9][10]
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Isoflavones are known to inhibit the NF-κB signaling pathway.[11] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the active NF-κB subunits. By inhibiting the NF-κB pathway, this compound and its analogs can exert anti-inflammatory effects and may also contribute to their anticancer activity by down-regulating NF-κB-mediated pro-survival genes.
Quantitative Data
The following tables summarize the available quantitative data for the in vitro activities of this compound and its close structural analogs.
Table 1: Cytotoxic Activity (IC50 Values) of this compound and Related Flavonoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daidzein | BEL-7402 | Human Hepatoma | 59.7 ± 8.1 | [12] |
| Daidzein | MCF-7 | Human Breast Cancer | 50 | [12] |
| 5,7-Dihydroxyflavone (Chrysin) | HepG2 | Human Liver Cancer | ~20 (in combination) | |
| 5,7,4'-Trihydroxy-6,8-diprenylisoflavone | MDA-MB-231 | Human Breast Cancer | Not specified | [8] |
| 5,7,4'-Trihydroxy-6,8-diprenylisoflavone | MCF-7 | Human Breast Cancer | Not specified | [8] |
Note: Data for this compound is limited; values for closely related compounds are provided for context.
Table 2: Enzyme Inhibition by 5,7-Dihydroxyflavone (Chrysin)
| Enzyme | Inhibition Parameter | Value | Reference |
| CYP3A4 | IC50 | 2.5 ± 0.6 µM | [13] |
| CYP3A4 | Ki | 2.4 ± 1.0 µM | [13] |
| Aromatase (CYP19A1) | Potent Inhibitor | IC50 not specified | [13] |
| Cyclooxygenase (COX) | Inhibitor | IC50 not specified | [14] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanisms of action.
References
- 1. This compound, 4044-00-2 [thegoodscentscompany.com]
- 2. This compound | CAS:4044-00-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
A Technical Guide to the Biological Activities of 5,7-Dihydroxyisoflavone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5,7-Dihydroxyisoflavone is a naturally occurring isoflavone (B191592), a class of phytoestrogens known for their diverse pharmacological effects. Structurally similar to other well-studied isoflavones like daidzein (B1669772) (4',7-dihydroxyisoflavone) and flavonoids such as chrysin (B1683763) (5,7-dihydroxyflavone), it is predicted to share a range of biological activities. However, direct research on this compound itself is limited. This technical guide provides a comprehensive overview of its putative biological activities by synthesizing data from its close structural analogs. The aim is to offer a foundational resource for researchers, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the key molecular mechanisms and signaling pathways that are likely involved.
Core Biological Activities
Based on its chemical structure and data from analogous compounds, the primary biological activities of this compound are projected to be in anticancer, anti-inflammatory, antioxidant, and neuroprotective applications.
Anticancer Activity
The 5,7-dihydroxy substitution pattern is a key feature for the anticancer effects observed in related flavonoids. These compounds have been shown to induce apoptosis, arrest the cell cycle, and sensitize cancer cells to other therapeutic agents. For instance, the structural analog chrysin (5,7-dihydroxyflavone) demonstrates broad-spectrum anticancer activity.[1] A primary mechanism is the enhancement of apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that can selectively target and kill cancer cells.[2][3] This is achieved by modulating the expression of key apoptosis-related proteins and inhibiting pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3.[2][4][5]
Quantitative Data: Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin)
| Cell Line | Cancer Type | Metric | Value | Reference |
| HeLa | Cervical Cancer | IC50 | 14.2 µM | [1] |
| U937 | Leukemia | IC50 | 16 µM | [1] |
| SGC-7901 | Gastric Carcinoma | IC50 | 40.56 µM | [1] |
| T47D | Breast Cancer | IC50 | 43.4 µM (48h) | [1] |
| KYSE-510 | Esophageal Squamous Carcinoma | IC50 | 63 µM | [1] |
| HepG2 | Liver Cancer | IC50 | 25 µM (for 5,7-DMF*) | [6] |
*Data for 5,7-dimethoxyflavone (B190784) (5,7-DMF), a methylated derivative.
Signaling Pathway: Modulation of TRAIL-Induced Apoptosis
The diagram below illustrates how 5,7-dihydroxy-substituted flavonoids can enhance TRAIL-mediated apoptosis in cancer cells by inhibiting pro-survival pathways (Akt, STAT3) and modulating apoptotic regulators (Bcl-2 family, IAPs).[2]
Caption: Putative mechanism for enhancing TRAIL-induced apoptosis.
Anti-Inflammatory Activity
Isoflavones and flavonoids are well-documented anti-inflammatory agents.[7] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[8][9] The primary mechanisms involve the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response.[10][11] By inhibiting the phosphorylation of IκBα and MAPK components (p38, ERK, JNK), these compounds prevent the nuclear translocation of transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes like iNOS and COX-2.[7][8]
Quantitative Data: Anti-Inflammatory Activity of Related Flavonoids
| Compound | Test System | Effect | Metric | Reference |
| 5,6-Dihydroxyflavone | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide (NO) production | IC50 = 11.55 µM | [11] |
| Chrysin (5,7-dihydroxyflavone) | LPS-stimulated RAW 264.7 cells | Regulation of iNOS and COX-2 expression | Qualitative | [8] |
| 4'-Methoxytricetin (a 5,7-dihydroxyflavone analogue) | LPS-stimulated RAW 264.7 cells | Regulation of iNOS and COX-2 expression | Qualitative | [8] |
| Daidzein | Adipocyte-macrophage co-cultures | Reduction of CCL2 and IL-6 expression | Via PPARα/γ and JNK | [12] |
Signaling Pathway: Inhibition of LPS-Induced Inflammation
The diagram below shows how this compound analogs can block lipopolysaccharide (LPS)-induced inflammation by targeting upstream receptors and inhibiting the MAPK and NF-κB signaling cascades.[11]
Caption: Inhibition of key inflammatory signaling pathways.
Antioxidant Activity
Quantitative Data: Antioxidant Activity of Related Compounds
| Assay Method | Compound/Extract | Metric | Value (µg/mL) | Reference |
| DPPH | Ethanol Extract of L. octovalvis (rich in flavonoids) | IC50 | 18.98 | [14] |
| DPPH | Pomegranate Rind Extract (PREOG) | IC50 | 39.90 | [15] |
| FRAP | Pomegranate Rind Extract (PREOG) | IC50 | 1280.70 | [15] |
Note: The strength of antioxidant activity is often classified as very strong (IC50 < 50 µg/mL), strong (IC50: 50-100 µg/mL), moderate (IC50: 101-150 µg/mL), and weak (IC50 > 150 µg/mL).[14]
Neuroprotective Effects
Flavonoids and isoflavones exhibit significant neuroprotective potential, acting through antioxidant, anti-inflammatory, and signaling modulation mechanisms.[16] They can protect neuronal cells from oxidative stress, excitotoxicity, and apoptosis induced by various neurotoxic insults.[17][18] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[1][16]
Signaling Pathway: Nrf2-Mediated Antioxidant Response
This diagram outlines how compounds like this compound could activate the Nrf2 pathway, leading to cellular protection against oxidative stress.
Caption: Activation of the Nrf2 antioxidant defense pathway.
Estrogenic and Anti-Estrogenic Activity
Isoflavones are classified as phytoestrogens due to their structural similarity to 17-β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[19] Their effect can be either estrogenic (agonist) or anti-estrogenic (antagonist) depending on the concentration of endogenous estrogens and the specific tissue.[20] In low-estrogen environments (e.g., post-menopause), they can act as weak estrogens.[20] In high-estrogen environments, they can compete with estradiol (B170435) for receptor binding, exerting an anti-estrogenic effect that may be beneficial in hormone-dependent cancers.[9][21] Simple structural modifications, such as substitutions on the 7-hydroxyl group of the related isoflavone daidzein, can transform the molecule from an ER agonist into a potent antagonist.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of isoflavones and related compounds.
Anticancer Activity: MTT Assay for Cell Viability
This protocol assesses the cytotoxic effects of a compound on cancer cell lines.[22]
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
-
Anti-Inflammatory Activity: Griess Assay for Nitric Oxide (NO)
This protocol measures the production of NO, a key inflammatory mediator, by macrophages.[3]
-
Principle: The Griess assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
-
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins involved in signaling pathways.[8]
-
Principle: Western blotting uses antibodies to detect a specific protein that has been separated from a complex mixture of proteins by gel electrophoresis and transferred to a membrane.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
-
Experimental Workflow: Western Blotting
Caption: Standard experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
5,7-Dihydroxyisoflavone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxyisoflavone, a member of the isoflavonoid (B1168493) class of polyphenolic compounds, has garnered scientific interest for its potential therapeutic applications. Isoflavones are naturally occurring phytoestrogens found predominantly in soybeans and other legumes.[1][2] Structurally similar to 17-β-estradiol, they can interact with various cellular signaling pathways, acting as antioxidants and modulators of inflammatory processes.[3] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Antioxidant Properties
The antioxidant capacity of isoflavones is a key aspect of their biological activity. They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and the pathogenesis of numerous diseases.[3][4] The antioxidant effects of isoflavones are attributed to their ability to donate hydrogen atoms, effectively scavenging radicals and interrupting oxidative chain reactions.[5] While specific quantitative antioxidant data for this compound is not extensively detailed in the reviewed literature, the activities of related isoflavones and their metabolites have been established in various in vitro assays.[1][5]
Quantitative Data: Radical Scavenging Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's antioxidant efficacy, with lower values indicating greater potency. The following table summarizes representative IC50 values for isoflavones and related flavonoids in common radical scavenging assays.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Methanol Extract (M. hypoleuca) | DPPH | 19.32 ± 0.03 | Ascorbic Acid | 4.97 ± 0.03 |
| Ethyl Acetate Fraction (M. hypoleuca) | DPPH | 14.31 ± 0.03 | Quercetin | 4.97 ± 0.08 |
| Ethyl Acetate Fraction (M. hypoleuca) | ABTS | 2.10 | Trolox | 2.34 |
| Methanol Extract (V. amygdalina) | DPPH | 94.92 | Ascorbic Acid | 127.73 |
| Ethanol Extract (V. amygdalina) | DPPH | 94.83 | Ascorbic Acid | 127.73 |
| Methanol Extract (V. amygdalina) | ABTS | 179.8 | Ascorbic Acid | 127.73 |
Note: Data from various plant extracts rich in flavonoids are presented to illustrate typical antioxidant potency. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.[6]
Experimental Protocols: In Vitro Antioxidant Assays
Standardized protocols are crucial for assessing and comparing the antioxidant potential of compounds like this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the yellow-colored non-radical form is monitored spectrophotometrically.[7]
-
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7][8]
-
Sample Preparation: Dissolve this compound and a reference standard (e.g., Ascorbic Acid, Quercetin) in a suitable solvent (e.g., ethanol, methanol) to create a series of dilutions.[9]
-
Assay Procedure: Mix an aliquot of the test compound solution (e.g., 25 µL) with the DPPH solution (e.g., 200 µL).[10]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-90 minutes).[8][10]
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 515-517 nm) using a spectrophotometer.[7][9]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100.[7] The IC50 value is determined by plotting the inhibition percentage against the compound concentration.[7]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ to its colorless neutral form by the antioxidant is measured spectrophotometrically.[6][11]
-
Methodology:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][12]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[12]
-
Sample Preparation: Prepare a series of dilutions of this compound and a reference standard (e.g., Trolox).[10]
-
Assay Procedure: Mix a small volume of the test compound with the diluted ABTS•+ solution.[10]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 6-7 minutes).[9][10]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
Visualization: Antioxidant Assay Workflow
Anti-inflammatory Properties
Chronic inflammation is a critical factor in the development of many diseases. This compound and its analogs have demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory mediators and signaling pathways.[13][14] The most common model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells), which mimic an inflammatory response by producing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.[15][16]
Inhibition of Pro-inflammatory Mediators
Studies have shown that 5,7-dihydroxyflavone analogues can effectively suppress the production of key inflammatory molecules in LPS-stimulated macrophages.[13] This includes the inhibition of NO and PGE2, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[13][17] The overexpression of iNOS and COX-2 is a hallmark of the inflammatory response.[18]
Modulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory cascade.[4][19] this compound and related compounds have been shown to reduce the expression and secretion of these cytokines in LPS-stimulated cells.[13][14][18]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the inhibitory effects of 5,7-dihydroxyflavone analogues on various inflammatory markers.
| Compound | Cell Line | Stimulant | Marker | Concentration (µM) | Inhibition |
| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | LPS | NO Production | IC50 = 19.7 | Potent Inhibition[20] |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | RAW 264.7 | LPS | NO Production | IC50 = 17.1 | Potent Inhibition[20] |
| 5,6-Dihydroxyflavone | RAW 264.7 | LPS | NO Production | IC50 = 11.55 | Potent Inhibition[21] |
| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | iNOS Expression | 10, 25 | Concentration-dependent reduction[13][22] |
| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | COX-2 Expression | 10, 25 | Concentration-dependent reduction[13][22] |
| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | IL-1β Expression | 10, 25 | Concentration-dependent reduction[13][22] |
| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | IL-6 Expression | 10, 25 | Concentration-dependent reduction[13][22] |
| Daidzein (B1669772) | RAW 264.7 | LPS | TNF-α, IL-6 | - | Significant reduction[23] |
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound are mediated by its interaction with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a primary regulator of the inflammatory response.[2][15] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[24] In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[4] this compound analogues have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[13][14]
2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key transducers of extracellular signals that regulate cellular processes like inflammation.[25] LPS stimulation activates the phosphorylation of these MAPKs, which in turn can activate transcription factors (like NF-κB) and lead to the production of inflammatory mediators.[15][16] Studies indicate that flavonoids can suppress the LPS-induced phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.[21][23][26]
Experimental Protocols: In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[15][27]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[16][27]
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates).[13][27] Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).[13][27][28]
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The concentration of NO in the cell culture supernatant is determined by measuring its stable metabolite, nitrite (B80452). The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.[27]
-
Methodology:
-
After the treatment period, collect the cell culture supernatant.[27]
-
Mix an equal volume of supernatant (e.g., 100 µL) with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[27]
-
Incubate at room temperature for 10 minutes.[27]
-
Measure the absorbance at 540-550 nm using a microplate reader.[27][28]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[27]
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Methodology:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).[17][29]
-
The assay typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.
-
Measure the absorbance and determine the cytokine concentration by comparison to a standard curve.
-
4. Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, p-IκBα) in cell lysates.[22]
-
Methodology:
-
After treatment, lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band density and normalize to a loading control protein (e.g., β-actin or GAPDH).[22]
-
Visualization: In Vitro Anti-inflammatory Assay Workflow
References
- 1. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5280functionalmed.com [5280functionalmed.com]
- 5. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. longdom.org [longdom.org]
- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing I κ B α-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Analyze interleukin-1β, interleukin-6, and tumor necrosis factor-α levels in dry eye and the therapeutic effect of cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 5,7-Dihydroxyisoflavone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxyisoflavone, a naturally occurring isoflavonoid, has garnered significant scientific interest for its diverse pharmacological activities.[1] Chemically identified as 5,7-dihydroxy-3-phenyl-4H-chromen-4-one, this compound is found in various plants and belongs to a class of phytoestrogens.[1] Its structural similarity to endogenous estrogens allows it to interact with various biological pathways, leading to a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into its mechanisms of action, quantitative data, and relevant experimental protocols.
Potential Therapeutic Applications
Anticancer Activity
This compound has demonstrated promising anticancer properties through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell survival and death.
One of the primary mechanisms of its anticancer effect is the induction of apoptosis, or programmed cell death. Studies have shown that this compound can sensitize cancer cells to apoptosis-inducing ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[2][3] This sensitization is achieved by modulating the expression of apoptosis-related proteins. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] Furthermore, it has been observed to reduce the levels of Inhibitor of Apoptosis Proteins (IAPs).[3]
The anticancer activity of this compound is also linked to its ability to interfere with critical cell survival signaling pathways. It has been shown to inhibit the phosphorylation of Akt and STAT3, two key proteins that promote cell survival and proliferation.[2] By inhibiting these pathways, this compound effectively weakens the anti-apoptotic signals within cancer cells, making them more susceptible to cell death.[2] A derivative, 5,7-dihydroxy-4'-methoxyisoflavone, has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways.[4]
Anti-inflammatory Activity
This compound and its analogs exhibit significant anti-inflammatory properties.[5] The mechanisms underlying this activity involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. Dihydroxyflavone derivatives have been shown to inhibit both cyclooxygenase (COX-1 and COX-2) isoforms and the production of pro-inflammatory cytokines such as TNF-α and IL-1β in a concentration-dependent manner.[5]
The anti-inflammatory effects are mediated, in part, through the suppression of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 5,7-dihydroxyflavone analogues have been found to regulate the phosphorylation of IκBα, which is a key step in the activation of NF-κB.[6] Furthermore, these compounds have been observed to regulate the phosphorylation of Akt and ERK5, which are upstream of the NF-κB pathway.[6] By inhibiting these signaling cascades, this compound can effectively reduce the expression of inflammatory enzymes like iNOS and COX-2.[6]
Neuroprotective Effects
The neuroprotective potential of this compound and related flavonoids is an emerging area of research. These compounds are being investigated for their ability to protect neuronal cells from damage induced by oxidative stress and neuroinflammation. For instance, an extract containing chrysin (B1683763) (5,7-dihydroxyflavone) has been noted in the context of upregulating Brain-Derived Neurotrophic Factor (BDNF) gene expression in neuronal cells under inflammatory conditions.[7]
Studies on related isoflavones have demonstrated protective effects in models of neurotoxicity. For example, 6,7,4'-trihydroxyisoflavone, a metabolite of daidzein, has been shown to attenuate 6-hydroxydamine-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.[8] This protection involves the inhibition of reactive oxygen species production and the modulation of apoptosis-related proteins and MAPK signaling pathways.[8] While direct quantitative data on the neuroprotective effects of this compound on SH-SY5Y cells is limited, the activity of structurally similar compounds suggests its potential in this area.
Antioxidant Activity
This compound possesses antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1] The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.[4] While specific IC50 values for this compound can vary depending on the assay conditions, its structural features are consistent with those of other flavonoids known to exhibit radical scavenging activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related derivatives. It is important to note that specific quantitative data for this compound is limited in the available scientific literature. Therefore, data for structurally similar isoflavones are included for comparative purposes.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-Dihydroxy-4'-methoxyisoflavone | U2OS (Human Osteosarcoma) | Dose-dependent inhibition | [4] |
| 7,3′-dihydroxyflavone | MCF-7 (Breast Cancer) | Not specified | [9] |
| Daidzein | MCF-7 (Breast Cancer) | 50 | [10] |
| 3′,4′-Dihydroxyflavonol | MG-63 (Osteosarcoma) | 98.5 (± 37.5) | |
| 3′,4′-Dihydroxyflavonol | U2OS (Osteosarcoma) | 34.6 (± 3.6) |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | IC50 (µM) | Reference |
| 5-hydroxy-7-methoxyflavone analogs | PGE2 production inhibition | Moderate activity | [7] |
| FR038251 (iNOS inhibitor) | Mouse iNOS inhibition | 1.7 | [5] |
| FR191863 (iNOS inhibitor) | Mouse iNOS inhibition | 1.9 | [5] |
| Aminoguanidine (iNOS inhibitor) | Mouse iNOS inhibition | 2.1 | [5] |
| FR038470 (iNOS inhibitor) | Mouse iNOS inhibition | 8.8 | [5] |
| Celecoxib | COX-2 Inhibition | 0.42 | [1] |
| Diclofenac sodium | COX-2 Inhibition | Not specified | [1] |
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) | Reference |
| Ficus sycomorus chloroform (B151607) fruit extract | 71.94 | |
| Ascorbic acid (Standard) | 4.81 | |
| Anogeissus leiocarpus ethanol (B145695) extract | 104.74 | |
| BHA (Standard) | 112.05 | |
| BHT (Standard) | 202.35 | |
| Ellagic acid | 11.75 ± 0.53 | [6] |
| Ascorbic acid (Standard) | 12.27 ± 0.28 | [6] |
Signaling Pathways
Apoptosis Signaling Pathway
This compound promotes apoptosis in cancer cells by modulating key proteins in both the intrinsic and extrinsic pathways. It enhances the pro-apoptotic signal by upregulating Bax and downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1. It also inhibits the Akt and STAT3 survival pathways, further tipping the balance towards cell death.
Caption: Apoptosis induction by this compound.
NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, it blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
References
- 1. 7,8,4′-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.sld.cu [scielo.sld.cu]
- 7. Synthesis and PGE2 inhibitory activity of 5,7-dihydroxyflavones and their O-methylated flavone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of 6,7,4'-trihydroxyisoflavone, a major metabolite of daidzein, on 6-hydroxydopamine-induced neuronal cell death in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxyflavone Protects High Glucose-Damaged Neuronal Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5,7-Dihydroxyisoflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dihydroxyisoflavone, a naturally occurring isoflavone (B191592) with potential applications in drug development. The information presented herein is intended to serve as a core reference for researchers and scientists engaged in the identification, characterization, and utilization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, supported by experimental protocols and data visualizations.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.92 | s | - |
| H-2', H-6' | 7.45 | m | - |
| H-3', H-4', H-5' | 7.37 | m | - |
| H-6 | 6.27 | d | 2.1 |
| H-8 | 6.42 | d | 2.1 |
| 5-OH | 12.94 | s | - |
| 7-OH | - | - | - |
Note: The chemical shift for the 7-OH proton can be broad and its position may vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 154.5 |
| C-3 | 123.1 |
| C-4 | 181.5 |
| C-5 | 162.5 |
| C-6 | 99.6 |
| C-7 | 164.5 |
| C-8 | 94.4 |
| C-9 | 158.0 |
| C-10 | 106.2 |
| C-1' | 131.5 |
| C-2', C-6' | 126.5 |
| C-3', C-5' | 128.9 |
| C-4' | 129.8 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | O-H stretching (phenolic) | Broad |
| 1655 | C=O stretching (γ-pyrone) | Strong |
| 1620, 1580, 1495 | C=C stretching (aromatic) | Medium-Strong |
| 1450 | C-H bending | Medium |
| 1240, 1180 | C-O stretching (aryl ether & phenol) | Strong |
| 840 | C-H out-of-plane bending | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecule. Isoflavones typically exhibit two major absorption bands.
| Band | λmax (nm) | Solvent |
| Band I | 310-330 | Methanol (B129727) or Ethanol |
| Band II | 262 | Methanol or Ethanol |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition parameters: A sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically used.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition parameters: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C. A spectral width of approximately 220 ppm is common.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., methanol or ethanol).
-
Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
Instrumentation and Data Acquisition:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Acquisition parameters:
-
Wavelength range: 200-600 nm.
-
The solvent used for sample preparation should be used as the blank.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Core Structural Features of this compound.
5,7-Dihydroxyisoflavone (CAS: 4044-00-2): A Technical Guide for Researchers
An In-depth Examination of the Properties, Biological Activities, and Signaling Pathways of a Promising Bioactive Isoflavone (B191592).
This technical guide provides a comprehensive overview of 5,7-Dihydroxyisoflavone, a naturally occurring isoflavonoid (B1168493) found in various plants, particularly legumes.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Chemical and Physical Properties
This compound, also known as 5,7-dihydroxy-3-phenyl-4H-1-benzopyran-4-one, is a member of the isoflavone class of flavonoids.[2][3] Its structure is characterized by a flavonoid backbone with two hydroxyl groups at the 5 and 7 positions, which are crucial for its biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4044-00-2 | [4] |
| Molecular Formula | C₁₅H₁₀O₄ | [4] |
| Molecular Weight | 254.24 g/mol | [3][4] |
| Melting Point | 199-201 °C / 205 °C | [2][3][4] |
| Appearance | Solid | [2][3] |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Moderately soluble in water. | [1][5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C=C3)O)O | [4] |
| InChI Key | PJJGZPJJTHBVMX-UHFFFAOYSA-N | [4] |
Biological Activities and Pharmacological Potential
This compound has been investigated for a range of biological activities, positioning it as a compound of interest for pharmaceutical and nutraceutical applications.
Antioxidant Properties
Anti-inflammatory Effects
This compound is classified as a non-steroidal anti-inflammatory agent.[2] Its mechanism of action is suggested to involve the inhibition of cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2] This positions the compound as a potential candidate for the development of novel anti-inflammatory drugs.
Phytoestrogenic Activity
Due to its structural similarity to endogenous estrogens, this compound is considered a phytoestrogen. This allows it to interact with estrogen receptors, potentially influencing hormone-regulated pathways.[1] The specific binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) have not been detailed for this specific isoflavone in the provided search results.
Antimicrobial Activity
While specific studies on this compound are limited, related isoflavones have demonstrated antibacterial properties. For instance, studies have shown that certain isoflavones exhibit significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported for some.[6] The hydroxyl groups at the C-5 and C-7 positions are considered important for the antibacterial action of plant isoflavones.[6]
Table 2: Summary of Potential Biological Activities and Investigated Mechanisms
| Biological Activity | Potential Mechanism of Action |
| Antioxidant | Free radical scavenging due to hydroxyl groups.[1] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and prostaglandin (B15479496) synthesis.[2] |
| Phytoestrogenic | Interaction with estrogen receptors due to structural similarity to estrogen.[1] |
| Antimicrobial | The C-5 and C-7 hydroxyl groups are suggested to be crucial for antibacterial action.[6] |
Signaling Pathways
The biological effects of isoflavones are often mediated through their interaction with key cellular signaling pathways. While direct experimental evidence for this compound is not extensively detailed in the provided search results, the known activities of related flavonoids suggest potential involvement in the following pathways:
Anti-inflammatory Signaling Cascade
As a cyclooxygenase inhibitor, this compound likely interferes with the arachidonic acid cascade, a central pathway in inflammation. By inhibiting COX, it would reduce the production of pro-inflammatory prostaglandins.
Phytoestrogenic Signaling Pathway
As a phytoestrogen, this compound may bind to estrogen receptors (ERs), leading to the activation or modulation of estrogen-responsive genes. This can result in a variety of physiological effects, depending on the tissue and the relative expression of ERα and ERβ.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies used for similar isoflavones, the following protocols can be adapted for future research.
In Vitro Antibacterial Activity (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the different concentrations of the test compound. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a specified time at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Estrogen Receptor Binding Assay (Competitive Radiometric Assay)
-
Preparation of Receptors and Ligands: Purified human ERα and ERβ are used. A radiolabeled estrogen, such as [³H]17β-estradiol, serves as the tracer.
-
Competitive Binding: The receptors are incubated with a fixed concentration of the radiolabeled estrogen and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radiolabeled estrogen using methods like hydroxyapatite (B223615) precipitation or size-exclusion chromatography.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Calculation of Binding Affinity: The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This can be used to calculate the binding affinity (Ki).
Conclusion
This compound is a bioactive compound with a range of promising pharmacological properties, including antioxidant, anti-inflammatory, and potential phytoestrogenic and antimicrobial activities. While further research is needed to fully elucidate its mechanisms of action and to obtain specific quantitative data on its efficacy, the existing information suggests that it is a valuable candidate for further investigation in the fields of drug discovery and development. The experimental protocols outlined in this guide provide a framework for future studies to build upon the current understanding of this intriguing isoflavone.
References
- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientific Evidence Supporting the Beneficial Effects of Isoflavones on Human Health [mdpi.com]
- 4. Quantitative efficacy of soy isoflavones on menopausal hot flashes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of 5,7-Dihydroxy-Substituted Isoflavones from Legumes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 5,7-dihydroxy-substituted isoflavones from leguminous plants. While the specific compound 5,7-Dihydroxyisoflavone is not widely reported as a major constituent in legumes, this document will focus on the closely related and abundant 5,7-dihydroxy-substituted isoflavones, primarily genistein (B1671435) (5,7,4'-trihydroxyisoflavone), and general methodologies applicable to isoflavone (B191592) isolation.
Introduction to Isoflavones in Legumes
Isoflavones are a class of polyphenolic compounds predominantly found in plants belonging to the Leguminosae (Fabaceae) family.[1][2] They are considered phytoestrogens due to their structural similarity to mammalian estrogens, allowing them to interact with estrogen receptors.[3][4][5] The most well-researched isoflavones in legumes such as soybeans (Glycine max), red clover (Trifolium pratense), and alfalfa (Medicago sativa) are genistein, daidzein, and their respective glycosidic and methylated precursors like biochanin A and formononetin.[1][6][7]
The core structure of these isoflavones features a 3-phenylchromen-4-one backbone. The substitution pattern on the aromatic rings dictates the specific compound. Genistein, a key focus of this guide, possesses hydroxyl groups at the 5, 7, and 4' positions.
Biosynthesis of Isoflavones in Legumes
The biosynthesis of isoflavones in plants occurs via the phenylpropanoid pathway.[8] The pathway begins with the amino acid L-phenylalanine. A key enzyme, isoflavone synthase, which is characteristic of legumes, catalyzes the conversion of a flavanone (B1672756) intermediate (naringenin for genistein and liquiritigenin (B1674857) for daidzein) into the corresponding isoflavone.[1][3][8] In many leguminous plants, these isoflavones are then often glycosylated or methylated.[1][3]
Experimental Protocols for Isolation and Purification
The isolation and purification of isoflavones from legumes is a multi-step process involving extraction, hydrolysis (if targeting aglycones), and chromatographic separation.
Extraction of Isoflavones
The initial step involves the extraction of isoflavones from the plant material. The choice of solvent is critical for achieving high extraction efficiency.
Protocol: Solvent Extraction of Isoflavones from Soybeans
-
Sample Preparation: Dry soybean seeds are ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70-85% ethanol) is a commonly used and effective solvent for isoflavone extraction.[9] Other solvent systems, such as aqueous methanol (B129727) or acetonitrile (B52724), have also been successfully employed.[10][11]
-
Extraction Procedure:
-
The powdered soybean material is mixed with the chosen solvent system. A common ratio is 1:5 to 1:6 (w/v) of plant material to solvent.[9]
-
The mixture is agitated vigorously for a period of 1.5 to 2 hours at room temperature.[9] Ultrasonic-assisted extraction can also be employed to enhance efficiency.[12][13]
-
Following extraction, the mixture is centrifuged or filtered to separate the solid plant residue from the liquid extract containing the isoflavones.[10]
-
The extraction process can be repeated multiple times with fresh solvent to maximize the yield.[12]
-
Purification of Isoflavones by Chromatography
Column chromatography is a fundamental technique for the separation and purification of individual isoflavones from the crude extract.
Protocol: Column Chromatography and HPLC Purification
-
Initial Purification:
-
The crude extract is concentrated under vacuum.[9]
-
The concentrated extract can be subjected to column chromatography using a stationary phase like silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For high-purity isolation, preparative reverse-phase HPLC is the method of choice.[14][15]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid like acetic acid or trifluoroacetic acid (TFA) to improve peak shape, is employed.[10][16]
-
Detection: A UV detector set at a wavelength between 254 nm and 280 nm is typically used to monitor the elution of isoflavones.[10][17]
-
Fractions corresponding to the desired isoflavone peaks are collected.
-
-
Final Steps:
-
The collected fractions are pooled, and the solvent is removed, often by rotary evaporation followed by lyophilization, to yield the purified isoflavone.[14]
-
A study on the non-legume Peronema canescens reported the isolation of a compound identified as this compound using multilevel maceration with n-hexane, ethyl acetate, and methanol, followed by Liquid Vacuum Chromatography (LVC).[18][19][20]
Characterization of 5,7-Dihydroxy-Substituted Isoflavones
The structural elucidation of isolated isoflavones is performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the precise structure, including the substitution pattern on the aromatic rings.[21][22][23]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
UV-Vis Spectroscopy: Helps in the initial identification of the class of the compound based on its absorption maxima.
Quantitative Data on Isoflavone Content in Legumes
The concentration of isoflavones can vary significantly depending on the legume species, cultivar, growing conditions, and processing methods.
| Legume Source | Isoflavone | Concentration Range |
| Soybeans | Genistein | 5.6–276 mg/100 g |
| Soybeans | Daidzein | Varies, often lower than genistein |
| Red Clover | Biochanin A | High concentrations |
| Red Clover | Formononetin | High concentrations |
| Alfalfa | Formononetin | Present |
| Alfalfa | Daidzein | Detected, especially after infection |
Note: Data compiled from various sources.[7][24][25] Concentrations can be highly variable.
Signaling Pathways and Biological Activities
Genistein, as a primary example of a 5,7-dihydroxy-substituted isoflavone from legumes, modulates several key signaling pathways, contributing to its observed biological effects.
-
Estrogen Receptor Signaling: Genistein can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[26]
-
Tyrosine Kinase Inhibition: It is a known inhibitor of tyrosine kinases, which are crucial enzymes in cell growth and proliferation signaling.[4][24]
-
PI3K/Akt/mTOR Pathway: Genistein can inhibit this pathway, which is critical for cell survival, leading to the induction of apoptosis in cancer cells.[27]
-
MAPK Pathway: It can modulate the activity of mitogen-activated protein kinase (MAPK) cascades involved in cell proliferation and apoptosis.[24][27]
-
NF-κB Pathway: Genistein is an inhibitor of NF-κB activation, a key regulator of inflammation.[24][27]
Visualizations
Experimental Workflow for Isoflavone Isolation
References
- 1. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Frontiers | Genistein: A Review on its Anti-Inflammatory Properties [frontiersin.org]
- 6. Soy Isoflavones and Other Constituents | Musculoskeletal Key [musculoskeletalkey.com]
- 7. Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daidzein - Wikipedia [en.wikipedia.org]
- 9. CN1448394A - Method for extracting soybean isoflavone from soya bean watse - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. atlantis-press.com [atlantis-press.com]
- 20. Immunomodulator Activity of 5,7-dihydroxy isoflavones and β-Sitosterol from Peronema canescens Jack Leaves Methanol and Ethyl Acetate Extract | Atlantis Press [atlantis-press.com]
- 21. spectrabase.com [spectrabase.com]
- 22. This compound | C15H10O4 | CID 5377381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | The protective activity of genistein against bone and cartilage diseases [frontiersin.org]
- 25. Phytopathology 1971 | Flavones, Isoflavones, and Coumestans in Alfalfa Infected by Ascochyta imperfecta [apsnet.org]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
5,7-Dihydroxyisoflavone: A Technical Guide on its Phytoestrogenic Properties
Executive Summary: 5,7-Dihydroxyisoflavone is a member of the isoflavone (B191592) class of flavonoids, which are well-recognized as phytoestrogens due to their structural similarity to human 17β-estradiol. While extensive research exists for related isoflavones like genistein (B1671435) and daidzein (B1669772), specific experimental data on the phytoestrogenic activity of this compound is notably scarce. This technical guide provides a comprehensive overview of its potential as a phytoestrogen by examining established structure-activity relationships, presenting comparative data from structurally similar compounds, and detailing the requisite experimental protocols for its evaluation. The document explores its molecular structure, inferred interactions with estrogen receptors (ERα and ERβ), and the canonical signaling pathways modulated by isoflavones. Furthermore, it includes detailed methodologies for key in vitro assays and visual diagrams of critical workflows and signaling cascades to support future research for scientists and drug development professionals.
Introduction to this compound
Overview of Phytoestrogens and Isoflavones
Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in vertebrates.[1][2] Their structural resemblance to endogenous estrogens, particularly 17β-estradiol, allows them to bind to estrogen receptors (ERs), thereby modulating estrogen-dependent signaling pathways.[1] Isoflavones are a prominent class of phytoestrogens, with compounds like genistein and daidzein from soy being the most extensively studied for their roles in hormone-dependent conditions.[2][3] The biological activity of isoflavones is complex, as they can act as either estrogen agonists or antagonists depending on the specific compound, the concentration, the target tissue's ERα/ERβ ratio, and the endogenous estrogen levels.[4]
Chemical Structure and Properties
This compound belongs to the isoflavone family, characterized by a 3-phenylchromen-4-one backbone. Its key structural features are the hydroxyl groups located at positions 5 and 7 of the A-ring. A critical distinction between this compound and more potent phytoestrogens like genistein (5,7,4'-trihydroxyisoflavone) and daidzein (7,4'-dihydroxyisoflavone) is the absence of a hydroxyl group at the 4' position of the B-ring. This feature is a crucial determinant of estrogenic activity.
| Property | Value |
| IUPAC Name | 5,7-dihydroxy-3-phenylchromen-4-one |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| CAS Number | 4044-00-2 |
Molecular Mechanisms and Structure-Activity Relationships
Interaction with Estrogen Receptors (ERα and ERβ)
The primary mechanism of action for isoflavones is their ability to bind to ERα and ERβ.[1] Upon binding, they can induce conformational changes in the receptors, leading to dimerization and interaction with estrogen response elements (EREs) on DNA to regulate gene transcription (genomic pathway).[1] They can also activate rapid, non-genomic signaling cascades through membrane-associated ERs.[1]
Structure-Activity Relationship (SAR)
The estrogenic potency of isoflavones is heavily dictated by their chemical structure. Established SAR studies provide a framework for predicting the activity of this compound:
-
4'-Hydroxyl Group: The presence of a hydroxyl group at the 4' position of the B-ring is considered the most critical feature for high-affinity ER binding and potent estrogenic activity, as it mimics the 3-hydroxyl group of estradiol.[5] Genistein and daidzein possess this feature. The lack of this group in this compound strongly suggests a significantly lower binding affinity for both ERα and ERβ.
-
Hydroxylation of the A-Ring: Hydroxyl groups at positions 5 and 7, as present in this compound, are known to contribute to ER binding.
-
ERβ Selectivity: Many isoflavones, with the exception of compounds like biochanin A and daidzein, tend to exhibit a higher binding affinity and selectivity for ERβ over ERα.[4][6][7] It is plausible that this compound, if it binds, would also show a preference for ERβ.
Based on these SAR principles, this compound is predicted to be a weak phytoestrogen compared to its 4'-hydroxylated counterparts.
Quantitative Phytoestrogenic Data (Comparative Analysis)
Table 1: Comparative Estrogen Receptor Binding Affinities of Key Isoflavones Relative Binding Affinity (RBA) is expressed relative to 17β-estradiol (E2), where RBA of E2 = 100%. Lower IC50 values indicate higher affinity.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol (E2) | ERα | ~1-5 | 100 |
| ERβ | ~1-5 | 100 | |
| Genistein | ERα | ~20-100 | 1-5 |
| ERβ | ~5-20 | 20-100 | |
| Daidzein | ERα | >1000 | <0.1 |
| ERβ | ~100-500 | 0.5-2 |
Data compiled from representative studies. Actual values can vary based on experimental conditions.[8][9]
Table 2: Comparative Proliferative Effect of Isoflavones in MCF-7 Cells (E-Screen Assay) The E-Screen assay measures the proliferative effect of compounds on estrogen-sensitive MCF-7 breast cancer cells. Lower EC50 values indicate higher estrogenic potency.
| Compound | Proliferative Effect (EC50) |
| 17β-Estradiol (E2) | ~1-10 pM |
| Genistein | ~100-500 nM |
| Daidzein | ~1-5 µM |
| Equol (Daidzein metabolite) | ~100 nM |
Data compiled from representative studies. Actual values can vary based on cell subline and assay conditions.[10][11]
Signaling Pathways
The interaction of isoflavones with estrogen receptors can trigger multiple downstream signaling pathways.
Genomic Estrogen Signaling
This classical pathway involves the ligand-activated ERs binding to EREs in the promoter regions of target genes, thereby recruiting co-activators or co-repressors to modulate gene transcription. This process typically occurs over hours to days and is responsible for long-term physiological changes.
Caption: Generalized genomic estrogen signaling pathway initiated by an isoflavone.
Non-Genomic Estrogen Signaling
A subpopulation of ERs located at the cell membrane can initiate rapid signaling events that do not require direct DNA binding. Activation of these receptors can trigger downstream kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, influencing cell survival, proliferation, and migration within minutes.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic Effects of Isoflavones in Inflammation and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
- 6. Estrogenic activities of isoflavones and flavones and their structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 7. Estrogenic activities of isoflavones and flavones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Phytoestrogens with Estrogen Receptors α and β [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Introduction to 5,7-Dihydroxyisoflavone and In Silico Methodologies
An in-depth guide to the bioactivity of 5,7-Dihydroxyisoflavone, explored through computational analysis.
This compound, a member of the isoflavone (B191592) class of flavonoids, is a naturally occurring compound found in various plants.[1] Isoflavones, often referred to as phytoestrogens, are a subject of significant research due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[2] The specific chemical structure of this compound, featuring hydroxyl groups at the 5 and 7 positions of the chromen-4-one core, suggests a high potential for biological activity.
In modern drug discovery, in silico studies have become indispensable tools. These computational methods allow researchers to predict the interactions between a small molecule (a ligand, such as this compound) and a biological target (typically a protein or enzyme) without the need for initial wet-lab experiments.[3] This approach significantly accelerates the screening of potential drug candidates, reduces costs, and provides deep insights into the molecular mechanisms of action.[4] Key in silico techniques include molecular docking, molecular dynamics (MD) simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5]
This guide provides a technical overview of the in silico studies related to the bioactivity of this compound and its analogs, detailing the computational protocols, summarizing quantitative findings, and visualizing the complex biological pathways and experimental workflows involved.
Predicted Bioactivities and Molecular Targets
In silico analyses of this compound and structurally similar flavonoids have predicted a range of biological activities. These studies often screen the compound against libraries of known biological targets to identify potential interactions.
-
Anticancer Activity : Flavonoids are widely investigated for their anticancer potential.[6][7] Molecular docking studies on isoflavones similar to this compound have shown significant binding interactions with targets crucial for cancer progression, such as protein kinases (e.g., AKT1) and cell cycle regulators (e.g., Cyclin-Dependent Kinases).[4][8] These interactions can disrupt signaling pathways that lead to cell proliferation and survival. For instance, the methylated analog 5,7-dimethoxyflavone (B190784) has been shown to induce apoptosis and cell cycle arrest in liver cancer cell lines.[6][7]
-
Anti-Diabetic Activity : Computational studies have explored the potential of flavonoids to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[9][10] By inhibiting these enzymes, flavonoids can help control postprandial hyperglycemia.[11] Docking studies of 3,3',4',5,7-pentahydroxyflavone (Quercetin) have demonstrated strong interactions with these enzymes, providing a basis for its antidiabetic activity.[9]
-
Enzyme Inhibition : Beyond diabetes, in silico methods are used to predict the inhibitory effects of flavonoids on a wide array of enzymes. Targets include cyclooxygenase (COX) enzymes involved in inflammation, proteases critical for viral replication, and kinases that regulate cell signaling.[12][13][14]
-
Antioxidant and Anti-inflammatory Properties : While often assessed in vitro, computational methods can predict properties that contribute to antioxidant activity. Furthermore, by docking flavonoids against targets in inflammatory pathways, such as kinases or NF-κB, their anti-inflammatory potential can be evaluated.[15]
Quantitative Data from In Silico Studies
The primary outputs of in silico studies are quantitative metrics that predict the efficacy and drug-like properties of a compound. The data below is synthesized from studies on this compound analogs and related flavonoids to illustrate typical findings.
Table 1: Predicted Binding Affinities from Molecular Docking
| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Bioactivity |
| Isoflavone | AKT1 (Protein Kinase B) | - | -8.16 to -8.83 | Anticancer[8] |
| Isoflavone | ACE2 | - | -7.61 to -8.76 | Antidiabetic, Antiviral[8] |
| Flavonoid | α-Glucosidase | 3A4A | -5.94 | Antidiabetic[9][10] |
| Flavonoid | Cyclooxygenase-2 (COX-2) | 5IKR | -7.7 | Anti-inflammatory[13] |
| Flavonoid | SARS-CoV-2 Main Protease | 6LU7 | -6.5 to -8.7 | Antiviral[14][16] |
| Flavone (B191248) | Anti-apoptotic Bcl-2 Protein | - | -6.3 | Anticancer[17] |
Table 2: Predicted ADMET and Physicochemical Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are crucial for determining a compound's viability as a drug. These are often evaluated against established criteria like Lipinski's Rule of Five.[18]
| Property | Predicted Value/Status | Significance |
| Physicochemical Properties | ||
| Molecular Weight | 254.24 g/mol [1] | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3[1] | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 2[1] | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4[1] | Complies with Lipinski's Rule (<10) |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High (Predicted) | Good potential for oral bioavailability[5] |
| Blood-Brain Barrier (BBB) Permeability | Low (Predicted) | May not be suitable for CNS targets[5] |
| CYP Enzyme Inhibition | Potential Inhibitor (e.g., CYP2D6) | Risk of drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-toxic (Predicted) | Low mutagenic potential[19] |
| Hepatotoxicity | Low risk (Predicted) | Low potential for liver damage[19] |
Experimental Protocols for In Silico Analysis
A robust in silico investigation follows a structured workflow, from preparing the molecules to analyzing the final simulation data.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[20]
-
Ligand Preparation :
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) or obtained from databases like PubChem (CID: 5377381).[1]
-
The 2D structure is converted to a 3D structure.
-
Energy minimization is performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
The final structure is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Protein Preparation :
-
The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
The protein structure is "cleaned" by removing water molecules, co-crystallized ligands, and any non-essential ions or cofactors.
-
Polar hydrogen atoms are added to the protein structure, which is critical for calculating interactions.
-
The prepared protein is saved in the .pdbqt format.
-
-
Docking Simulation :
-
A "grid box" is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for binding poses.
-
The docking simulation is run using software like AutoDock Vina.[13][21] The software systematically explores different conformations of the ligand within the grid box, scoring each pose based on a scoring function that approximates binding free energy.
-
-
Analysis of Results :
-
The results are ranked by binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.
-
The best-scoring poses are visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability.[22][23]
-
System Preparation :
-
The best-scoring protein-ligand complex from molecular docking is selected as the starting point.
-
The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Protocol :
-
Energy Minimization : The energy of the entire system is minimized to remove steric clashes or unfavorable geometries.
-
Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run : After equilibration, the production MD simulation is run for a specific duration (e.g., 100 nanoseconds).[16] During this phase, the trajectory (positions, velocities, and energies of all atoms over time) is saved.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : The RMSD of the protein and ligand is calculated over time to assess the structural stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.[16]
-
Root Mean Square Fluctuation (RMSF) : The RMSF of individual amino acid residues is calculated to identify flexible and rigid regions of the protein upon ligand binding.[16]
-
Binding Free Energy Calculation : Techniques like MM-PBSA or MM-GBSA can be used to calculate the binding free energy of the complex from the MD trajectory, providing a more accurate estimate than docking scores alone.
-
ADMET Prediction
ADMET prediction uses quantitative structure-activity relationship (QSAR) models and other computational methods to estimate the pharmacokinetic and toxicological properties of a molecule.[24]
-
Methodology :
-
The 2D or 3D structure of the compound is submitted to specialized web servers or software (e.g., SwissADME, pkCSM, ADMETSAR).[5][10]
-
These tools use pre-built models trained on large datasets of experimentally determined properties to predict various parameters.
-
Key predictions include compliance with Lipinski's Rule of Five, solubility, intestinal absorption, BBB permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity).[18][19]
-
Visualization of Workflows and Pathways
Diagrams are essential for representing the complex processes and relationships in computational drug discovery.
Caption: A generalized workflow for in silico drug discovery studies.
Flavonoids are known to modulate numerous intracellular signaling pathways. Based on their predicted interactions with protein kinases like AKT, a plausible mechanism of action for this compound is the inhibition of pro-survival and proliferative pathways, which is highly relevant in cancer research.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.
Conclusion
In silico studies provide a powerful and efficient framework for exploring the therapeutic potential of natural compounds like this compound. Computational analyses predict that this isoflavone and its analogs possess a range of promising bioactivities, including anticancer, antidiabetic, and anti-inflammatory effects. Molecular docking and dynamics simulations have identified plausible protein targets and elucidated the molecular basis for these activities, highlighting stable and high-affinity interactions. Furthermore, ADMET predictions suggest that this compound has favorable drug-like properties, making it a viable candidate for further development. While these computational findings are compelling, they serve as a critical foundation that must be validated through subsequent in vitro and in vivo experimental studies to confirm their therapeutic potential.
References
- 1. This compound | C15H10O4 | CID 5377381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. In vitro antioxidant activity, antidiabetic activity and in silico docking studies of 3,3',4',5,7-pentahydroxyflavone and stigmasta-5,22-dien-3β-ol isolated from aerial parts of Euphorbia milii. Des moul - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. An Insilico evaluation of phytocompounds from Albizia amara and Phyla nodiflora as cyclooxygenase-2 enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-silico studies of inhibitory compounds against protease enzymes of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Computational analysis to define efficacy & molecular mechanisms of 7, 4’- Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo validation in human esophagus biopsies [frontiersin.org]
- 16. An in-silico investigation of potential natural polyphenols for the targeting of COVID main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 22. youtube.com [youtube.com]
- 23. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 5,7-Dihydroxyisoflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and purification of 5,7-dihydroxyisoflavone and its key derivatives, including genistein (B1671435), biochanin A, and prunetin. The protocols are compiled from established literature and are intended to guide researchers in the efficient production and purification of these bioactive compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various chemical strategies. Below are protocols for the synthesis of several key compounds.
General Synthesis of 5,7-Dihydroxyisoflavones
A common method for synthesizing the this compound core involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization.[1]
Protocol 1: General Synthesis via Chalcone Intermediate
-
Protection of Phloroglucinol (B13840): React 2,4,6-trihydroxyacetophenone with methoxymethyl (MOM) chloride in the presence of N,N-diisopropylethylamine in dichloromethane (B109758) (DCM) at 0°C for 12 hours to protect the hydroxyl groups.[2]
-
Claisen-Schmidt Condensation: React the protected acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of potassium hydroxide (B78521) (KOH) in methanol (B129727) for 16 hours to form the chalcone intermediate.
-
Cyclization: Cyclize the chalcone intermediate using sodium acetate (B1210297) in refluxing methanol for 24 hours to form the protected flavanone.
-
Deprotection: Remove the MOM protecting groups using 6 N HCl in methanol at 60°C to yield the final 5,7-dihydroxyflavanone (B1678386) derivative.[2]
Synthesis of Genistein (4',5,7-trihydroxyisoflavone)
Genistein can be synthesized from phloroglucinol and p-hydroxyphenylacetonitrile.
Protocol 2: Synthesis of Genistein
-
Hoesch Condensation: React phloroglucinol with p-hydroxyphenylacetonitrile in the presence of anhydrous zinc chloride and HCl gas in dry ether.
-
Hydrolysis: Hydrolyze the resulting intermediate with water under reflux conditions to yield 2,4,6-trihydroxy-α-(4-hydroxyphenyl)acetophenone.
-
Ring Closure: Cyclize the acetophenone derivative using a mixture of ethyl orthoformate, piperidine (B6355638), and pyridine (B92270) to form genistein.
Synthesis of Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone)
Biochanin A can be synthesized from phloroglucinol and p-methoxyphenylacetic acid.[3]
Protocol 3: Synthesis of Biochanin A
-
Condensation: React phloroglucinol with 4-methoxyphenylacetic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride (POCl3) to form 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone.[3]
-
Cyclization: Cyclize the resulting deoxybenzoin (B349326) intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride or with ethyl orthoformate in the presence of a base like piperidine to yield biochanin A.[3]
Synthesis of Prunetin (5,4'-Dihydroxy-7-methoxyisoflavone)
Prunetin can be synthesized by the selective methylation of genistein or through a semi-synthetic route from naringenin (B18129).[4][5]
Protocol 4: Methylation of Genistein
-
Reaction Setup: Dissolve genistein (10.0 mmol) in N,N-dimethylformamide (DMF, 100 mL) in a round-bottomed flask.
-
Addition of Reagents: Add anhydrous potassium carbonate (5.0 mmol) and methyl iodide (40.0 mmol) to the solution with stirring.
-
Reaction: Seal the flask and react at 50°C under ultrasonic waves (40 kHz) for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter. Dilute the filtrate with DMF and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, dry it under vacuum, and recrystallize from acetonitrile (B52724) to obtain prunetin.[5]
Protocol 5: Semisynthesis from Naringenin [4]
This multi-step synthesis involves the conversion of naringenin to a chalcone intermediate, followed by enzymatic deacetylation and oxidative rearrangement.
-
Chalcone Formation: Convert naringenin to its corresponding chalcone derivative.
-
Enzymatic Deacetylation: Employ a lipase (B570770) (e.g., from Candida antarctica) for the chemoenzymatic sequential deacetylation of the chalcone intermediate.
-
Oxidative Rearrangement: Use thallium(III) nitrate (B79036) for the oxidative rearrangement of the 2'-hydroxychalcone (B22705) precursor to form prunetin.[4]
Purification of this compound Derivatives
Purification is a critical step to obtain high-purity isoflavones for research and drug development. A combination of chromatographic and crystallization techniques is often employed.
Macroporous Resin Chromatography
This technique is effective for the initial enrichment of isoflavones from crude extracts or reaction mixtures.[6][7]
Protocol 6: Purification using Macroporous Resins
-
Resin Selection: Screen different macroporous resins (e.g., D101, AB-8, XAD4, HP20, AL-2) for their adsorption and desorption characteristics for the target isoflavone (B191592).[6][7]
-
Adsorption: Load the crude extract (dissolved in an appropriate solvent) onto a column packed with the selected resin.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the adsorbed isoflavones with an appropriate concentration of ethanol (B145695) (e.g., 70% v/v).[6]
-
Concentration: Concentrate the eluate under reduced pressure to obtain an enriched isoflavone fraction.
Flash Chromatography
Flash chromatography is a rapid and efficient method for further purification.[7]
Protocol 7: Flash Chromatography Purification
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase: A common mobile phase is a gradient of n-hexane and ethyl acetate.
-
Sample Loading: Dissolve the enriched isoflavone fraction in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the selected mobile phase at an optimized flow rate (e.g., 50 mL/min).
-
Fraction Collection: Collect fractions and monitor by TLC to pool the fractions containing the pure compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified isoflavone.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification to achieve high purity.
Protocol 8: Preparative HPLC Purification
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (often with a small amount of acid like acetic acid or formic acid for better peak shape) and methanol or acetonitrile is typically used.
-
Injection: Inject the partially purified isoflavone sample.
-
Detection: Monitor the elution using a UV detector at a wavelength where the isoflavone has strong absorbance (e.g., ~260 nm).
-
Fraction Collection: Collect the peak corresponding to the target isoflavone.
-
Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation.
Crystallization
Crystallization is a powerful technique for obtaining highly pure compounds.[8]
Protocol 9: Antisolvent Crystallization
-
Dissolution: Dissolve the purified isoflavone in a suitable solvent in which it is highly soluble.
-
Antisolvent Addition: Slowly add an antisolvent (a solvent in which the isoflavone is poorly soluble, e.g., water) to the solution with stirring.
-
Crystallization: Continue stirring for a period (e.g., 1 hour) at room temperature to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum.
Protocol 10: Fractional Crystallization
This method is used to separate a mixture of isoflavones, such as daidzein (B1669772) and genistein.[8] It relies on the differential solubility of the compounds in a particular solvent system at varying temperatures.
Data Presentation
Table 1: Summary of Synthesis Yields for Prunetin
| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| Methylation | Genistein | Methyl iodide, K2CO3 | DMF | 81.0 - 85.1 | [5] |
| Semisynthesis | Naringenin | Lipase, Tl(NO3)3 | Various | 26 (overall) | [4] |
Table 2: Purification of Biochanin A and Genistein using Macroporous Resin and Flash Chromatography [7]
| Compound | Resin Enrichment Factor | Resin Recovery (%) | Flash Chromatography Purity (%) | Flash Chromatography Recovery (%) |
| Biochanin A | 6.60 | 87.13 | >95 | 80.13 |
| Genistein | 6.41 | 84.60 | >95 | 73.11 |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Derivatives
This compound derivatives, such as genistein and biochanin A, exert their biological effects by modulating various intracellular signaling pathways. These isoflavones are known to inhibit protein tyrosine kinases, interact with estrogen receptors, and influence inflammatory and cell proliferation pathways.[9][10][11][12]
Caption: Signaling pathways modulated by this compound derivatives.
Experimental Workflow for Synthesis and Purification
The general workflow for producing high-purity this compound derivatives involves a multi-stage process from synthesis to final purification and characterization.
Caption: General workflow for synthesis and purification of isoflavones.
References
- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Genistein and biochanin A inhibit the growth of human prostate cancer cells but not epidermal growth factor receptor tyrosine autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms Behind the Pharmacological Application... | F1000Research [f1000research.com]
Application Note: Quantification of 5,7-Dihydroxyisoflavone in Plant Extracts by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 5,7-Dihydroxyisoflavone is a naturally occurring isoflavone (B191592) found in various plants, recognized for its potential biological activities.[1] Accurate and sensitive quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers excellent selectivity and sensitivity for this purpose.[2] This document provides a detailed protocol for the extraction and quantification of this compound from plant matrices.
Principle This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components within a plant extract. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and detected by a mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3]
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
A robust extraction protocol is critical for the accurate quantification of isoflavones from complex plant matrices.[4][5] The following procedure is a general guideline and may require optimization for specific plant materials.
-
Grinding: Dry the plant material (e.g., leaves, roots) and grind it into a fine, homogeneous powder.[6]
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water with 0.1% formic acid. Acidified solvents can improve the extraction efficiency of isoflavones.[7]
-
Ultrasonic Extraction:
-
Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[8]
-
-
Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[8]
HPLC-MS Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B (equilibration) |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 40°C[9] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Method Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11] |
| Precursor Ion ([M-H]⁻) | m/z 253.1[1] |
| MRM Transitions | Quantifier: 253.1 → 225.1 |
| Qualifier: 253.1 → 209.1 | |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument; typically 15-30 eV |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Standard Preparation and Calibration
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Calibration Curve: Inject the working standards into the HPLC-MS system. Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the corresponding concentration.
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Method Validation and Data Presentation
The analytical method should be validated for linearity, sensitivity, accuracy, and precision according to established guidelines. The following tables summarize typical performance characteristics for isoflavone quantification methods.[12][13]
Table 3: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995[10] |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL[3][11] |
| Limit of Quantification (LOQ) | 0.5 - 5.5 ng/mL[3][11] |
Table 4: Accuracy and Precision
| Parameter | QC Level | Typical Value |
| Accuracy (% Recovery) | Low, Medium, High | 95 - 105%[3][10] |
| Precision (% RSD) | ||
| - Intra-day | Low, Medium, High | < 5%[10] |
| - Inter-day | Low, Medium, High | < 10%[10] |
Conclusion
This application note provides a comprehensive and robust HPLC-MS protocol for the selective and sensitive quantification of this compound in plant extracts. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters, offer a solid foundation for researchers in natural product analysis and drug development.[2][6] Adherence to this protocol can ensure accurate and reproducible results, facilitating the quality control and further investigation of plant-derived bioactive compounds.
References
- 1. This compound | C15H10O4 | CID 5377381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. scienggj.org [scienggj.org]
- 11. mdpi.com [mdpi.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Isolation of 5,7-Dihydroxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and isolation of 5,7-Dihydroxyisoflavone (also known as Biochanin A), a bioactive isoflavone (B191592) with significant interest in pharmaceutical and nutraceutical research. This document outlines various extraction techniques from natural sources, purification methodologies, and the key signaling pathways modulated by this compound.
Introduction
This compound is a naturally occurring O-methylated isoflavone found in various plants, including red clover (Trifolium pratense), chickpeas, soybeans, and peanuts.[1] It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] The effective extraction and isolation of high-purity this compound are crucial for research and development. This document provides a comprehensive guide to established laboratory methods.
Extraction Techniques
The choice of extraction method depends on factors such as the plant matrix, solvent efficiency, and available equipment. Both conventional and modern techniques have been successfully employed for the extraction of this compound.
Comparison of Extraction Methods
The following table summarizes quantitative data for various extraction methods to facilitate comparison.
| Extraction Method | Plant Source | Solvent | Solvent:Solid Ratio | Temperature | Time | Yield/Purity | Reference |
| Maceration | Red Clover | 70% Ethanol (B145695) | 10:1 (v/w) | 40°C | 30 min | - | [2] |
| Soxhlet Extraction | Red Clover | 70% Ethanol | 10:1 (v/w) | Boiling Point | 60 min | - | [3] |
| Ultrasound-Assisted | Iris tectorum | 70% Methanol (B129727) | 15:1 (ml/g) | 45°C | 45 min | High Yield | [4] |
| Ultrasound-Assisted | Soybean | 50% Ethanol | 50:1 (ml/g) | 60°C | 20 min | Quantitative | [5] |
| Microwave-Assisted | Mandarin Peel | 30-90% Ethanol | 0.1-0.3% (w/v) | < 75°C | - | High Yield | [6] |
| Macroporous Resin | Soybean Extract | 70% Ethanol (eluent) | - | Room Temp | - | 8.7-fold increase in content | [7] |
Experimental Protocols
Maceration is a simple and widely used method for extracting thermolabile compounds.
Protocol:
-
Grind the dried plant material (e.g., red clover blossoms) to a coarse powder.
-
Weigh 10 g of the powdered material and place it in a closed container.
-
Add 100 mL of 70% ethanol to the container, ensuring the powder is fully submerged.[3]
-
Seal the container and allow it to stand for at least three days at room temperature, with occasional agitation.[8]
-
After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
Soxhlet extraction is a continuous extraction method that is more efficient than maceration but requires thermostable compounds.
Protocol:
-
Grind 10 g of dried red clover flowers into a powder.[3]
-
Place the powdered material into a cellulose (B213188) thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 150 mL of 70% ethanol and connect it to the Soxhlet extractor.[3]
-
Assemble the condenser on top of the extractor.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the thimble, extracting the desired compounds.
-
Continue the extraction for approximately 60 minutes.[3]
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Protocol:
-
Weigh 0.5 g of finely ground plant material (40-60 mesh).[4]
-
Place the sample in an extraction vessel and add 7.5 mL of 70% methanol (15:1 solvent-to-solid ratio).[4]
-
Place the vessel in an ultrasonic bath at 45°C.[4]
-
Apply ultrasound at a power of 175 W for 45 minutes.[4]
-
After extraction, centrifuge the mixture to separate the supernatant.
-
Collect the supernatant and repeat the extraction on the residue for exhaustive extraction if necessary.
-
Combine the supernatants and concentrate them under reduced pressure.
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Place 1 g of powdered plant material in a microwave extraction vessel.
-
Add 30 mL of 50% ethanol (30:1 solvent-to-material ratio).[9]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 50°C.[9]
-
Extract for 20 minutes.[9]
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract and concentrate it using a rotary evaporator.
Purification Techniques
The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate this compound.
Macroporous Resin Column Chromatography
This technique is effective for the initial enrichment of isoflavones from the crude extract.
Protocol:
-
Select a suitable macroporous resin (e.g., D101).[10]
-
Pack the resin into a glass column and equilibrate it with deionized water.
-
Dissolve the crude extract in an appropriate solvent and adjust the pH to 6-7.[11]
-
Load the extract solution onto the column at a flow rate of 3 bed volumes per hour (BV/h).[11]
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed isoflavones with 80% ethanol at a flow rate of 3 BV/h.[11]
-
Collect the eluate and concentrate it under reduced pressure.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of this compound.
Protocol:
-
Dissolve the enriched extract from the macroporous resin step in the mobile phase.
-
Use a C18 reversed-phase column (e.g., 250 mm × 10.0 mm, 5 µm).[12]
-
Set up a mobile phase of methanol and 0.1% aqueous acetic acid.[12] An isocratic elution with 70:30 (v/v) methanol:acetic acid solution can be effective.[12]
-
Set the flow rate to 5.0 mL/min and the column temperature to 30°C.[12]
-
Monitor the effluent at a wavelength of 276 nm.[12]
-
Inject the sample and collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Recrystallization
Recrystallization is a final purification step to obtain high-purity crystalline this compound.
Protocol:
-
Dissolve the purified this compound from Prep-HPLC in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualized Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for extraction and purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and cancer progression.
Caption: Inhibition of key signaling pathways by this compound.
References
- 1. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibrepo.uca.es [bibrepo.uca.es]
- 6. mdpi.com [mdpi.com]
- 7. agro.icm.edu.pl [agro.icm.edu.pl]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 11. researchgate.net [researchgate.net]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 5,7-Dihydroxyisoflavone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxyisoflavone, a key isoflavone, and its metabolites are of significant interest in nutritional science and drug development due to their potential health benefits. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of dietary supplements. These application notes provide detailed protocols for the extraction and quantification of this compound and its primary metabolites, such as daidzein (B1669772), equol (B1671563), and O-desmethylangolensin (O-DMA), from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Daidzein
The bacterial metabolism of daidzein in the gut leads to the formation of key metabolites like equol and O-desmethylangolensin (O-DMA).[1][2][3][4] The production of these metabolites varies significantly among individuals.[2]
Experimental Protocols
Sample Preparation from Biological Matrices (Urine and Plasma)
This protocol outlines the extraction of isoflavones and their metabolites from urine and plasma samples, often involving enzymatic hydrolysis to release conjugated forms.
Materials:
-
Urine or plasma samples
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Ethyl acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Enzymatic Hydrolysis:
-
To 1 mL of urine or plasma, add 1 mL of sodium acetate buffer.
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 12-18 hours to deconjugate the metabolites.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, add 5 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Reconstitute the dried extract from the LLE step in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the final dried residue in 200 µL of the initial mobile phase (e.g., 80% Acetonitrile) for LC-MS/MS analysis.[8]
-
References
- 1. mdpi.com [mdpi.com]
- 2. ebm-journal.org [ebm-journal.org]
- 3. O-Desmethylangolensin: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equol: History, Chemistry, and Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of sample preparation methods for analysis of isoflavones in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 5,7-Dihydroxyisoflavone in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,7-Dihydroxyisoflavone and its derivatives in preclinical anticancer research. The information compiled from recent studies highlights its potential as an anti-tumor agent, detailing its effects on apoptosis, cell cycle, and related signaling pathways.
In Vitro Efficacy of this compound and Related Compounds
This compound and its analogs have demonstrated significant anticancer activity across a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 µM | MTT Assay | [1][2][3] |
| (2R)-5,7-dihydroxyflavanone | HT29 | Colon Cancer | 58.9 mg/L | MTT Assay | [4] |
| (2R)-5,7-dihydroxyflavanone | PC-3 | Prostate Cancer | 30.9 mg/L | MTT Assay | [4] |
| (2R)-5,7-dihydroxyflavanone | A549 | Lung Cancer | 30.9 mg/L | MTT Assay | [4] |
| (2R)-5,7-dihydroxyflavanone | MDA-MB-231 | Breast Cancer | 30.9 mg/L | MTT Assay | [4] |
| (2R)-5,7-dihydroxyflavanone | SiHa | Cervical Cancer | 30.9 mg/L | MTT Assay | [4] |
Table 2: Apoptosis Induction by this compound and Analogs
| Compound | Cell Line | Concentration | Treatment Time | % Apoptotic Cells | Method | Reference |
| 5,7-Dihydroxy-4'-methoxyisoflavone | U2OS | Dose-dependent | - | Increased early apoptotic cells | Flow Cytometry | [5] |
| 5,7-Dihydroxyflavone + TRAIL | HepG2 | 20 µM + 6 nM | 24 h | Strong apoptotic response | Flow Cytometry (PI Staining) | [6] |
| 5,7-Dihydroxyflavone + TRAIL | Jurkat | 20 µM + 6 nM | 24 h | Strong apoptotic response | Hoechst 33258 Staining | [6] |
| 5,7-Dihydroxyflavone + TRAIL | HeLa | 20 µM + 6 nM | 24 h | Strong apoptotic response | Hoechst 33258 Staining | [6] |
Table 3: Cell Cycle Arrest Induced by this compound and Related Compounds
| Compound | Cell Line | Concentration | Treatment Time | Cell Cycle Phase Arrest | Reference |
| 5,7-Dimethoxyflavone | HepG2 | Dose-dependent | - | Sub-G1 | [1][2][3] |
| (2R)-5,7-dihydroxyflavanone | A549 | - | 24 and 48 h | G1 | [4] |
| Daidzein | MCF-7 | > 5 µM | 72 h | G1 and G2/M | [7] |
| Daidzein | MDA-MB-453 | > 10 µM | 72 h | G1 and G2/M | [7] |
| Genistein | HCT-116, SW-480 | Dose-dependent | - | G2/M | [8][9] |
| 5,7-Dimethoxycoumarin | B16, A375 | Dose-dependent | - | G0/G1 | [10] |
In Vivo Studies
Preclinical in vivo models have corroborated the in vitro anticancer effects of 5,7-dihydroxyflavone.
Table 4: In Vivo Antitumor Activity
| Compound | Cancer Model | Treatment | Outcome | Reference |
| 5,7-Dihydroxyflavone + TRAIL | HepG2 Xenograft | 30 mg/kg/day + 10 mg/kg/day for 28 days | Reduced tumor burden | [6] |
Signaling Pathways Modulated by this compound and Analogs
The anticancer effects of these compounds are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction via ERK and Akt Inhibition
5,7-Dihydroxy-4'-methoxyisoflavone has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways.[5] This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5]
Caption: Inhibition of ERK and Akt pathways by 5,7-Dihydroxy-4'-methoxyisoflavone.
Sensitization to TRAIL-Induced Apoptosis
5,7-Dihydroxyflavone enhances the apoptotic potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in cancer cells.[6][11][12] This is achieved by up-regulating Bax, down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and inhibiting the activation of Akt and STAT3.[6][11]
Caption: Sensitization to TRAIL-mediated apoptosis by 5,7-Dihydroxyflavone.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Cell Cycle Analysis (PI Staining)
This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Caption: General workflow for Western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., Actin).
Protocol 5: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.[6]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., HepG2)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) and/or other agents (like TRAIL) according to the desired dosing schedule and duration (e.g., daily for 28 days). The control group receives the vehicle.[6]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).
These notes and protocols provide a foundational framework for researchers investigating the anticancer properties of this compound. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
Application Notes & Protocols: Methods for Assessing the Bioavailability of 5,7-Dihydroxyisoflavone
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
5,7-Dihydroxyisoflavone is a key isoflavone (B191592) and a metabolite of daidzein (B1669772), a compound abundant in soy products. Isoflavones have garnered significant attention for their potential health benefits, acting as phytoestrogens and possessing antioxidant and anti-inflammatory properties.[1] However, the therapeutic efficacy of any compound is fundamentally dependent on its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[2]
Assessing the bioavailability of this compound is critical for understanding its pharmacokinetic profile and translating in vitro findings into potential in vivo effects. This document provides a comprehensive overview of the methodologies used to evaluate the key determinants of oral bioavailability: intestinal permeability, metabolic stability, and overall in vivo absorption, distribution, metabolism, and excretion (ADME).
2.0 Key Bioavailability Assessment Workflow
The assessment of a compound's bioavailability typically follows a tiered approach, moving from high-throughput in vitro screens to more complex and resource-intensive in vivo studies. This workflow allows for early identification of compounds with favorable pharmacokinetic properties.
Caption: General workflow for assessing the bioavailability of a test compound.
3.0 In Vitro Methods
In vitro models are essential for the initial screening of drug candidates, providing insights into specific aspects of bioavailability in a controlled, high-throughput environment.
3.1 Intestinal Permeability: Caco-2 Assay
The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[3] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[4] The assay measures the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer.[3][5]
3.1.1 Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[3]
-
Seed cells at a density of approximately 8 x 10⁴ cells/cm² onto the apical (AP) side of Transwell™ polycarbonate inserts (e.g., 12-well plates).[3]
-
Culture the cells for 21 days to allow for full differentiation and polarization, changing the medium every 2-3 days.[3][6]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values exceeding 300 Ω·cm²[5].
-
Confirm integrity by assessing the permeability of a paracellular marker like Lucifer Yellow. The Papp for this marker should be below 1.0 x 10⁻⁶ cm/s.[3]
-
-
Transport Experiment:
-
Prepare a stock solution of this compound in DMSO. Dilute with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4) to the final working concentration (e.g., 10-50 µM). The final DMSO concentration should not exceed 1%.[3][5]
-
Wash the cell monolayers twice with warm HBSS.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 60 rpm) for a set period, typically 1-2 hours.[4]
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Sample Analysis & Data Calculation:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[2]
-
Calculate the Papp value using the following equation:
-
Calculate the Efflux Ratio (ER) to assess active transport:
-
ER = Papp (B-A) / Papp (A-B)
-
An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[3]
-
-
3.1.2 Data Presentation: Permeability of Isoflavones
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Daidzein | 50 | A -> B | 14.0 ± 1.2 | 0.9 | High |
| 50 | B -> A | 12.6 ± 1.5 | |||
| This compound | N/A | A -> B | Not Reported | Not Reported | Expected High |
| N/A | B -> A | Not Reported | |||
| Propranolol (High Perm.) | 10 | A -> B | 20.5 ± 2.1 | - | High |
| Atenolol (Low Perm.) | 10 | A -> B | 0.4 ± 0.1 | - | Low |
Note: Daidzein data is representative. Papp values can vary based on experimental conditions. Predicted absorption for this compound is an estimation based on its structure as an aglycone.
3.2 Metabolic Stability: Liver Microsome Assay
Hepatic first-pass metabolism is a major determinant of oral bioavailability. In vitro metabolic stability assays using liver microsomes, which contain key phase I (e.g., Cytochrome P450s) and phase II enzymes, are used to predict a compound's rate of hepatic clearance.[7][8] The assay measures the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint) and metabolic half-life (t½).[7]
3.2.1 Experimental Protocol: Metabolic Stability in Rat Liver Microsomes (RLM)
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled rat liver microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the RLM suspension and NADPH-regenerating system at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the RLM suspension to achieve a final substrate concentration (e.g., 1 µM).
-
Immediately start the incubation by adding the pre-warmed NADPH-regenerating system.
-
Incubate the mixture in a shaking water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Include control incubations: one without NADPH to check for non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil).[9]
-
-
Sample Analysis & Data Calculation:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
-
3.2.2 Data Presentation: Metabolic Stability Parameters
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Extraction |
| This compound | Rat | Not Reported | Not Reported | Expected Moderate to High |
| Testosterone (High CL) | Rat | < 10 | > 138 | High |
| Warfarin (Low CL) | Rat | > 60 | < 23 | Low |
Note: Predicted extraction for this compound is an estimation. Isoflavones generally undergo significant phase II metabolism (glucuronidation and sulfation).
4.0 In Vivo Pharmacokinetic Studies
In vivo studies in animal models, such as rats or mice, are the definitive step in determining bioavailability.[10] These studies provide key pharmacokinetic parameters by measuring the concentration of the compound and its metabolites in blood plasma over time after administration.[4]
Caption: Key physiological factors influencing oral bioavailability.
4.1 Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Handling and Dosing:
-
Use adult male Wistar or Sprague-Dawley rats (n=3-6 per group).[2][10]
-
Fast animals overnight with free access to water.
-
Administer this compound via oral gavage at a defined dose (e.g., 10 mg/kg). The compound should be formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose).[10]
-
For determining absolute bioavailability, a separate group of rats should receive the compound via intravenous (IV) administration (e.g., 5 mg/kg).[4]
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into heparinized tubes and immediately centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include:
-
4.2 Data Presentation: Pharmacokinetic Parameters of Daidzein in Rats
The following table provides pharmacokinetic data for daidzein (the parent compound of this compound) after oral administration in rats, serving as a reference.
| Parameter | Daidzein Suspension (10 mg/kg) | Daidzein Solution (10 mg/kg) |
| Cmax (µg/L) | 127.3 | 601.1[2] |
| Tmax (h) | 5.00 | 0.46[2] |
| AUC (µg·h/L) | 1059.2 | 2118.6 |
| Absolute Bioavailability (F%) | 6.1% (free) / 12.2% (total) | 12.8% (free) / 47.0% (total)[2] |
Data from a study on daidzein in Wistar rats. "Total" includes free daidzein plus its conjugated metabolites.[2] This highlights the extensive metabolism that isoflavones undergo.
5.0 Potential Signaling Pathway Interactions
Flavonoids, including compounds structurally similar to this compound, are known to modulate various intracellular signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for regulating inflammation and cell proliferation. Inhibition of this pathway is a potential mechanism for the anti-inflammatory and anticancer effects of flavonoids.[12][13]
Caption: Potential inhibition of the JAK/STAT signaling pathway by flavonoids.
The assessment of this compound's bioavailability requires a multi-faceted approach combining in vitro and in vivo methods. The protocols outlined here for Caco-2 permeability, liver microsomal stability, and rodent pharmacokinetic studies provide a robust framework for this evaluation. While specific quantitative data for this compound remains to be fully elucidated, the data from its precursor, daidzein, suggests that it is likely well-absorbed but may undergo extensive first-pass metabolism. Further studies are necessary to generate specific Papp, CLint, and in vivo pharmacokinetic parameters for this compound to fully characterize its potential as a therapeutic agent.
References
- 1. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein Protects Caco-2 Cells against Lipopolysaccharide-Induced Intestinal Epithelial Barrier Injury by Suppressing PI3K/AKT and P38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring absorption indices for a variety of polyphenols through Caco‐2 cell model: insights from permeability studies and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. nuvisan.com [nuvisan.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5,7-Dihydroxyisoflavone: Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dihydroxyisoflavone is a naturally occurring isoflavonoid, a class of compounds known for a variety of biological activities.[1] Found in various plants, particularly legumes, this compound is of significant interest in pharmacological research due to its potential antioxidant, anti-inflammatory, and phytoestrogenic properties.[1] Its core structure, a 3-phenylchromen-4-one skeleton with hydroxyl groups at positions 5 and 7, is believed to be crucial for its biological effects. These application notes provide a comprehensive guide for utilizing this compound as a tool compound in pharmacological studies, offering detailed protocols for in vitro assays and summarizing key signaling pathways it may modulate.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₄ | [2] |
| Molecular Weight | 254.24 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 205 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; moderately soluble in water. | [1] |
| CAS Number | 4044-00-2 | [2] |
Data Presentation
Quantitative data such as IC₅₀ and EC₅₀ values for this compound are not extensively reported in publicly available literature. Researchers are encouraged to determine these values empirically for their specific experimental models. The following tables are provided as templates for summarizing experimental findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | Data to be generated |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Data to be generated |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Data to be generated |
Table 2: Antioxidant Capacity of this compound
| Assay | Method | Measured Parameter | EC₅₀ (µM) |
| ROS Scavenging | DCFH-DA | Intracellular ROS | Data to be generated |
| Radical Scavenging | DPPH | DPPH radical | Data to be generated |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | MTT | 24 | Data to be generated |
| HepG2 | MTT | 24 | Data to be generated |
| SH-SY5Y | MTT | 24 | Data to be generated |
Key Signaling Pathways
Based on studies of structurally related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These pathways are central to the production of pro-inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 5,7-Dihydroxyisoflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 5,7-Dihydroxyisoflavone (chrysin) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound, also known as chrysin, is a lipophilic compound and is practically insoluble in water.[1] Its reported aqueous solubility is very low, approximately 3.7 µg/mL.[1] This poor water solubility can significantly limit its use in aqueous-based experimental systems and can negatively impact its bioavailability.[2]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL.[3] It also shows solubility in other organic solvents such as ethanol (B145695), acetone, and methanol (B129727).[4] When preparing stock solutions, it is crucial to use anhydrous solvents, as the presence of water can reduce solubility.
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of the compound. To prevent precipitation, ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent toxicity and precipitation. It is also recommended to add the DMSO stock solution to the pre-warmed aqueous medium with gentle vortexing to facilitate dispersion. A stepwise dilution may also be beneficial.
Q4: What are the common strategies to improve the aqueous solubility of this compound for in vitro/in vivo experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH adjustment: Increasing the pH of the solution to ionize the flavonoid.
-
Use of surfactants: To form micelles that encapsulate the compound.
-
Complexation with cyclodextrins: To form water-soluble inclusion complexes.
-
Formulation as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix.
-
Nanoencapsulation: Encapsulating the compound within nanoparticles, nanoemulsions, or liposomes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | Exceeding the solubility limit. | - Prepare a fresh, lower concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the aqueous buffer is minimal (ideally <0.5%).- Consider using a solubilization technique such as cyclodextrin (B1172386) complexation or solid dispersion. |
| Inconsistent results in biological assays. | Poor and variable compound solubility leading to inconsistent effective concentrations. | - Visually inspect for any precipitation before and during the experiment.- Prepare fresh working solutions for each experiment.- Employ a validated solubilization method to ensure consistent solubility. |
| Low bioavailability in animal studies. | Poor dissolution in gastrointestinal fluids. | - Formulate this compound using techniques known to enhance bioavailability, such as nanoencapsulation or solid dispersions.[2]- Co-administration with absorption enhancers can also be explored. |
| Difficulty dissolving the compound even in organic solvents. | Poor quality of the compound or solvent. | - Use a high-purity grade of this compound.- Use fresh, anhydrous organic solvents. Sonication may aid in dissolution. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 3.7 µg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | Moderately Soluble | [4] |
| Acetone | More soluble than in methanol | [4] |
| Methanol | Moderately Soluble | [4] |
| N,N-dimethylformamide (DMF) | High | [4] |
| Ethyl acetate | High | [4] |
| n-butanol | Moderate | [4] |
| Isopropanol | Moderate | [4] |
| n-propanol | Moderate | [4] |
| n-hexane | Poor | [4] |
Table 2: Improvement of this compound Solubility using Solid Dispersions
| Carrier | Drug-to-Carrier Ratio | Fold Increase in Aqueous Solubility | Reference |
| Mannitol | 1:2 | ~2-fold | [1] |
| Mannitol | 1:4 | ~3-fold | [1] |
| PVP-K30 | 1:2 | ~1.5-fold | [1] |
| PVP-K30 | 1:4 | ~2-fold | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a water-soluble inclusion complex of this compound with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolve this compound in a minimal amount of ethanol with the aid of sonication to obtain a clear solution.
-
In a separate container, dissolve β-cyclodextrin in deionized water. The molar ratio of this compound to β-cyclodextrin can be varied (e.g., 1:1 or 1:2) to optimize solubility.
-
Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C and then lyophilize to obtain a dry powder of the inclusion complex.
-
The resulting powder can be dissolved in aqueous buffers for experiments.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method enhances the dissolution rate by dispersing the compound in a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP-K30) or Mannitol
-
Ethanol
-
Rotary evaporator or water bath
Procedure:
-
Accurately weigh this compound and the chosen carrier (e.g., PVP-K30) in the desired ratio (e.g., 1:1, 1:2, 1:4).[5]
-
Dissolve both the compound and the carrier in a suitable volume of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Alternatively, the solvent can be evaporated in a water bath with constant stirring.
-
The resulting solid film or powder is the solid dispersion.
-
Scrape the solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator.
Protocol 3: Nanoencapsulation of this compound using an Emulsion-Solvent Evaporation Technique
This protocol describes the preparation of chrysin-loaded nanoparticles to improve aqueous dispersibility.
Materials:
-
This compound (Chrysin)
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer
-
Dichloromethane (DCM)
-
Methanol
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 0.5% w/v)
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA-PEG copolymer (e.g., 200 mg) and this compound (e.g., 2 mg) in a co-solvent mixture of DCM and methanol (e.g., 4:1 v/v).[6]
-
Gently stir the organic solution for 15 minutes at room temperature.[6]
-
Emulsify the organic solution by adding it to a PVA aqueous solution and sonicating.[6]
-
Remove the organic solvent by vacuum evaporation.[6]
-
Collect the formed nanocapsules by centrifugation (e.g., 12,000 rpm for 10 minutes).[6]
-
Wash the nanocapsule pellet with deionized water multiple times and resuspend in an aqueous buffer for use.[6]
Visualizations
Experimental Workflow: Improving Aqueous Solubility
Caption: Workflow for enhancing the aqueous solubility of this compound.
Signaling Pathway: Inhibition of NF-κB by this compound
References
- 1. crpsonline.com [crpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and Evaluation of Solid Dispersion of Chrysin for Improved Bioavailability | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 6. scielo.br [scielo.br]
Technical Support Center: Stability of 5,7-Dihydroxyisoflavone in Solution
For researchers, scientists, and drug development professionals utilizing 5,7-Dihydroxyisoflavone, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support guide provides answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is susceptible to several key environmental factors:
-
pH: Isoflavones, including this compound, are particularly sensitive to pH. They tend to be more stable in neutral or slightly acidic conditions and can undergo significant degradation in alkaline environments.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to ultraviolet (UV) and even ambient light can lead to photodegradation. It is crucial to protect solutions from light.
-
Oxygen: The presence of oxygen can promote oxidative degradation of the compound.
-
Solvent Purity: The purity of the solvent is important, as impurities can catalyze degradation. Using high-purity, anhydrous solvents is recommended, especially for stock solutions.
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solutions. For the solid powder, storage at -20°C is recommended. Once dissolved, typically in an organic solvent like DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter durations (up to one month). Always use amber or light-blocking vials to prevent photodegradation.
Q3: I've observed precipitation in my this compound stock solution after taking it out of the freezer. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution. To prevent this, ensure you are using anhydrous-grade solvents and that the compound is fully dissolved before storage. If precipitation persists, it may be necessary to prepare a fresh stock solution.
Q4: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
A4: Inconsistent results are a common sign of compound degradation. If you suspect instability, it is advisable to prepare a fresh stock solution and repeat the experiment. Additionally, you can perform a quick quality control check of your existing stock solution using an analytical technique like HPLC to assess its purity and concentration.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | - Perform forced degradation studies (e.g., exposure to acid, base, heat, or light) to identify potential degradation products and confirm their retention times.- Ensure the analytical method is stability-indicating, meaning it can resolve the parent compound from its degradants. |
| Loss of biological activity in assays | Compound has degraded. | - Prepare a fresh stock solution from solid material.- Compare the activity of the new solution with the old one.- Check for contaminants in the solvent that might be causing degradation. |
| Color change in the solution | Oxidation or other chemical reactions. | - Discard the solution.- Prepare fresh solutions using deoxygenated solvents if sensitivity to oxidation is suspected. |
Data Presentation: Stability of Structurally Related Isoflavones
While specific quantitative stability data for this compound across a wide range of solvents is not extensively available in the literature, data from structurally similar isoflavones like genistein (B1671435) and daidzein (B1669772) can provide valuable insights.
Table 1: Thermal Stability of Genistein and Daidzein in Aqueous Buffer at 150°C
| pH | Genistein (% remaining after 7h) | Daidzein (% remaining after 7h) |
| 3.1 | Significant degradation | Most labile compound |
| 5.6 | Virtually no decay | Virtually no decay |
| 7.0 | Virtually no decay | Virtually no decay |
Data adapted from a study on the thermal degradation of isoflavone (B191592) aglycones. This illustrates the significant impact of acidic pH on isoflavone stability at elevated temperatures.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Maximum Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot into single-use vials; protect from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot into single-use vials; protect from light. |
| Aqueous Working Solution | Buffered Saline | 4°C | Prepare fresh daily | Stability is pH-dependent; use a suitable buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C can also be applied.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC-UV
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound stock solution in a chosen solvent
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Amber HPLC vials
Procedure:
-
Time Zero (T0) Analysis:
-
Prepare a fresh solution of this compound at a known concentration.
-
Immediately inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at T0 is considered 100%.
-
-
Sample Storage:
-
Aliquot the stock solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to the same concentration as the T0 sample and inject it into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the T0 peak area.
-
The appearance of new peaks in the chromatogram indicates degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing 5,7-Dihydroxyisoflavone Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 5,7-Dihydroxyisoflavone in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, also known as 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, is a naturally occurring isoflavone (B191592) found in various plants, particularly legumes. It is recognized for its potential antioxidant and anti-inflammatory properties.[1] This compound is known to interact with several key cellular signaling pathways, making it a molecule of interest for studying various physiological and pathological processes.
Q2: What is the solubility of this compound and what is the best solvent to use for stock solutions?
This compound has moderate solubility in water but is readily soluble in organic solvents.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, sterile DMSO to ensure the compound's stability and prevent contamination of cell cultures.
Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cell lines or long-term experiments. It is always best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored in a cool, dry place. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in cell-based assays.
Issue 1: Precipitation of this compound upon addition to cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) while maintaining the solubility of the isoflavone.
-
Serial Dilutions: Instead of a single dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium. This gradual decrease in the organic solvent concentration can help prevent the compound from precipitating.
-
Increase Mixing: Add the this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serum Concentration: If your experimental design allows, using a medium with a higher serum concentration can aid in solubilizing the compound due to its binding to proteins like albumin.
-
Issue 2: Inconsistent or unexpected biological activity.
-
Cause: This could be due to several factors including inaccurate concentration, degradation of the compound, or off-target effects of the solvent.
-
Solutions:
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using spectrophotometry.
-
Fresh Preparations: Prepare fresh working solutions from your frozen stock for each experiment to minimize degradation.
-
Vehicle Control: Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) to account for any effects of the solvent on the cells.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration range for your specific cell line and assay.
-
Issue 3: High background or "noise" in the assay readout.
-
Cause: This can be caused by the compound interfering with the assay components or by cellular stress.
-
Solutions:
-
Assay Compatibility: Ensure that this compound does not interfere with the colorimetric or fluorometric properties of your assay reagents by running a cell-free control.
-
Optimize Incubation Time: A time-course experiment can help determine the optimal incubation time to observe the desired biological effect without causing undue cellular stress.
-
Data Presentation
The following tables summarize quantitative data related to the use of this compound and related compounds in cell-based assays. Note: Specific IC50 and EC50 values for this compound are not widely available in the literature. The data for related isoflavones are provided for reference.
Table 1: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects. Recommended for sensitive cells and long-term studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. A common range for many in vitro assays, but validation is recommended. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. |
Table 2: Effective Concentrations of Structurally Similar Isoflavones in Cell-Based Assays
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| Daidzein | 3T3-L1 adipocytes & RAW264 macrophages | Anti-inflammatory | 6.25–25 µM | [2] |
| Genistein (B1671435) | Human peripheral blood NK cells | NK cell-mediated cytotoxicity | 0.1-10 µM | [3] |
| 6,7,4'-Trihydroxyisoflavone | Normal human dermal fibroblasts | MMP-1 suppression | 10-20 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous sterile Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Determining Optimal Concentration using MTT Cytotoxicity Assay
-
Materials: Cells of interest, 96-well cell culture plates, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours. b. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells. Include a vehicle control (medium with DMSO only) and a no-treatment control. c. Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). e. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible. f. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: Activation of the PPARγ signaling pathway by this compound.
Caption: Isoflavone modulation of MAPK and PI3K/Akt signaling pathways.
References
- 1. CAS 4044-00-2: this compound | CymitQuimica [cymitquimica.com]
- 2. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 3. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5,7-Dihydroxyisoflavone during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,7-Dihydroxyisoflavone during storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like other phenolic compounds, is susceptible to degradation induced by several factors. The primary environmental factors of concern are exposure to light, elevated temperatures, and non-optimal pH conditions, particularly alkaline environments.[1] Oxidative conditions can also contribute to its degradation.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. The ideal storage temperature is -20°C. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO or methanol (B129727).[1] To minimize degradation, it is recommended to:
-
Store stock solutions at -20°C or lower for long-term use.
-
Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For maximal stability, purge the headspace of the vial with an inert gas before sealing.
Q4: What is the expected stability of this compound in different pH environments?
A4: Isoflavones generally exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline solutions.[2] While specific kinetic data for this compound is limited, studies on structurally similar isoflavones indicate significant degradation at pH values above 7.0, especially when combined with elevated temperatures.[3] For experiments requiring basic conditions, it is crucial to minimize the exposure time and temperature to mitigate degradation.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, a noticeable change in the physical appearance of the compound can indicate degradation. For the solid powder, a color change from its typical off-white or pale yellow to a darker yellow or brown hue may suggest degradation. In solutions, the appearance of a yellow or brown tint, or the formation of precipitates, can also be a sign of instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in stock solutions or during the experiment. | - Prepare fresh stock solutions from solid compound. - Re-evaluate storage conditions of both solid and solution forms. - Minimize the duration of experiments, especially at elevated temperatures or non-optimal pH. - Perform a purity check of the compound using a suitable analytical method like HPLC. |
| Stock solution has changed color (e.g., turned yellow/brown). | Oxidation and/or photodegradation. | - Discard the discolored solution. - When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere. - Ensure complete protection from light by using amber vials and storing them in the dark. |
| Precipitate forms in the stock solution upon storage. | The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility limit at the storage temperature. | - Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a degradation product, and the solution should be discarded. - When preparing new solutions, ensure the concentration is within the known solubility limits for the chosen solvent and storage temperature. |
| Low purity of the compound detected by analytical methods. | Improper handling or storage leading to degradation. | - Review the entire handling and storage protocol. - Ensure the compound is not exposed to incompatible materials. - If purchased from a commercial source, contact the supplier for a certificate of analysis and inquire about their stability testing data. |
Quantitative Data on Isoflavone (B191592) Stability
Table 1: Hypothetical Thermal and pH Degradation of this compound in Solution after 7 hours at 150°C
| pH | % Degradation (Hypothetical) |
| 3.1 | ~30-40% |
| 5.6 | < 5% |
| 7.0 | < 5% |
Note: This data is extrapolated from studies on other isoflavones and illustrates the trend of increased degradation in acidic conditions at high temperatures.[3]
Table 2: Hypothetical Photodegradation of this compound in Aqueous Solution (pH 7)
| Exposure Time (Simulated Sunlight) | % Degradation (Hypothetical) |
| 2 hours | ~5-10% |
| 6 hours | ~15-25% |
| 12 hours | ~30-45% |
| 24 hours | > 50% |
Note: This data is illustrative and based on the general photolability of isoflavones.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products without causing excessive decomposition.[5][6]
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile (B52724)
-
HPLC grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for 24 hours.
-
Separately, heat a solution of the compound in a suitable solvent at 80°C for 72 hours.
-
At specified time points, withdraw samples, prepare solutions of the solid or dilute the solution samples, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source in a photostability chamber (e.g., UV at 254 nm and visible light).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient elution is typically used to achieve good separation of the parent compound from its degradation products. A starting condition of 95% A and 5% B, with a linear gradient to 95% B over 20-30 minutes, can be a good starting point for method development.
Detection:
-
Monitor at the λmax of this compound (typically around 250-260 nm). A PDA detector is recommended to assess peak purity.
Procedure:
-
Prepare standard solutions of this compound at known concentrations to establish a calibration curve.
-
Inject the stressed samples from the forced degradation study.
-
Identify the peak for this compound based on its retention time compared to the standard.
-
Quantify the amount of remaining this compound and calculate the percentage of degradation.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Proposed degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 5,7-Dihydroxyisoflavone (Chrysin) In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dihydroxyisoflavone (chrysin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (chrysin) exhibit poor oral bioavailability?
A1: The low oral bioavailability of chrysin (B1683763) is primarily due to two main factors:
-
Poor Aqueous Solubility: Chrysin is a lipophilic compound with very low solubility in water (0.058 ± 0.04 mg/mL at pH 7.4).[1] This limits its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, chrysin undergoes rapid and extensive metabolism in the intestine and liver, mainly through glucuronidation and sulfation.[2] This metabolic process converts chrysin into inactive, water-soluble metabolites that are easily excreted, significantly reducing the amount of active compound reaching systemic circulation.[2]
Q2: What are the primary strategies to enhance the in vivo bioavailability of chrysin?
A2: Several strategies have been developed to overcome the poor bioavailability of chrysin, which can be broadly categorized as follows:
-
Formulation-Based Approaches: These methods aim to improve the solubility and dissolution rate of chrysin.
-
Solid Dispersions: Dispersing chrysin in a hydrophilic carrier can enhance its dissolution.[2]
-
Nanoparticle Formulations: Encapsulating chrysin into various types of nanoparticles (e.g., polymeric, lipid-based) increases the surface area for dissolution and can protect it from degradation.[3][4][5]
-
Lipid-Based Systems: Formulations like nanoemulsions, micelles, and self-emulsifying drug delivery systems (SEDDS) can improve chrysin's solubility and absorption.[2][6]
-
-
Co-administration with Bioavailability Enhancers: This involves administering chrysin with compounds that inhibit its metabolism. A prime example is piperine, an alkaloid from black pepper, which can inhibit the UGT enzymes responsible for chrysin's glucuronidation.[2][7]
-
Chemical Modification: Synthesizing derivatives of chrysin to improve its physicochemical properties is another approach, though this involves creating a new chemical entity.[8]
Troubleshooting Guides
Problem: Low or Undetectable Plasma Concentrations of Chrysin Post-Oral Administration
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility & Dissolution | - Verify Formulation: If using a simple suspension, the compound may not be dissolving sufficiently.[9] - Enhance Solubility: Switch to a formulation strategy known to improve solubility, such as a solid dispersion, nanoparticle formulation, or a lipid-based system like SEDDS.[6][9] |
| Rapid First-Pass Metabolism | - Analyze for Metabolites: Modify your analytical method to detect chrysin glucuronides and sulfates. High levels of metabolites with low parent compound concentration confirm rapid metabolism.[2] - Inhibit Metabolism: Co-administer chrysin with a known inhibitor of UGT enzymes, such as piperine.[2][7] This can help increase the systemic exposure of the parent compound. |
| Analytical Method Insensitivity | - Optimize LC-MS/MS Method: Develop a more sensitive analytical method with a lower limit of quantification (LLOQ) to detect low plasma concentrations.[6] |
Problem: High Variability in Pharmacokinetic Data (Cmax, AUC) Between Subjects
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Dosing/Formulation | - Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before each dose to prevent variability.[9] - Use a Solution: Whenever possible, use a solubilization technique (e.g., SEDDS, cyclodextrin (B1172386) complexation) to create a true solution for more consistent and accurate dosing.[9] |
| Physiological Differences in Animals | - Standardize Conditions: Ensure animals are fasted uniformly before dosing to standardize gastrointestinal conditions.[6] - Increase Group Size: Increase the number of animals per group to improve the statistical power of your study and account for inter-individual variability in metabolism.[6] |
Data Presentation: Pharmacokinetic Parameters of Chrysin Formulations
The following tables summarize the improvements in the pharmacokinetic parameters of chrysin with different formulation strategies in rats.
Table 1: Solid Dispersion of Chrysin
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Pure Chrysin | 15.2 ± 4.5 | 0.5 | 28.5 ± 9.8 | 100 |
| Chrysin-SD (1:5:3 ratio of chrysin:SDS:PVP) | 285.4 ± 78.6 | 0.75 | 561.3 ± 154.2 | 1970 |
Data adapted from a study on spray-dried solid dispersion of chrysin.[10]
Experimental Protocols
Protocol 1: Preparation of Chrysin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of chrysin-loaded SLNs using a high-shear homogenization followed by ultrasonication method.[11][12]
Materials:
-
This compound (chrysin)
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Soy Lecithin)
-
Ethanol
-
Deionized Water
Procedure:
-
Preparation of Lipid Phase:
-
Dissolve a specific amount of chrysin, Compritol 888 ATO, and soy lecithin (B1663433) in ethanol.
-
Heat the mixture in a water bath to 85°C to form a clear lipid phase.[11]
-
-
Preparation of Aqueous Phase:
-
Dissolve Tween 80 in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (85°C).[11]
-
-
Formation of Coarse Emulsion:
-
Add the hot lipid phase dropwise to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Formation of Nanoemulsion:
-
Subject the coarse emulsion to ultrasonication using a probe sonicator for 15 minutes to reduce the particle size and form a nanoemulsion.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of a novel chrysin formulation compared to a control (e.g., chrysin suspension).
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Chrysin formulation (e.g., SLNs)
-
Control chrysin suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the rats into two groups (n=6 per group): a control group and a test formulation group.
-
Administer a single oral dose of the chrysin suspension or the test formulation via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of chrysin in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using pharmacokinetic software.
-
Determine the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Signaling Pathway
References
- 1. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publicationslist.org [publicationslist.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting 5,7-Dihydroxyisoflavone crystallization for high purity
Welcome to the technical support center for the crystallization of 5,7-Dihydroxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high purity crystals of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature. Based on its chemical structure and data from similar flavonoids, polar organic solvents are generally suitable. Effective solvent systems include:
-
Mixed Solvents: A combination of Dimethylformamide (DMF) and ethanol (B145695) has been shown to be effective for refining the closely related compound 5,7-dihydroxyflavone, yielding high purity (HPLC ≥ 99%).[1]
-
Single Solvents: While specific quantitative data for this compound is limited, related compounds show good solubility in Dimethyl Sulfoxide (DMSO) and DMF. Ethanol and methanol (B129727) are also potential candidates, though the solubility is generally lower.[2]
-
Aqueous Mixtures: Mixtures of ethanol/water or methanol/water are commonly used for the crystallization of flavonoids.[3]
It is highly recommended to perform small-scale solubility tests with your specific batch of this compound to determine the optimal solvent or solvent mixture.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This can be caused by several factors:
-
High Impurity Levels: Impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal structure.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
To resolve this issue, you can try the following:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to decrease the overall solubility.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
-
If impurities are suspected, consider a pre-purification step such as column chromatography.
Q3: My crystal yield is very low. How can I improve it?
A3: Low crystal yield can be frustrating. Here are some common causes and solutions:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature Filtration: Filtering the crystals while the solution is still warm will lead to loss of product. Ensure the solution has cooled completely, and consider placing it in an ice bath to maximize precipitation before filtration.
-
Incomplete Crystallization: Allow sufficient time for crystallization to occur. Scratching the inside of the flask with a glass rod can sometimes induce further crystallization.
Q4: How can I improve the purity of my this compound crystals?
A4: Achieving high purity is often the primary goal of crystallization. Here are some tips:
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. This provides time for the correct molecules to incorporate into the crystal lattice while impurities remain in the solution. Rapid cooling can trap impurities within the crystals.[4]
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Recrystallization: For very impure samples, a second recrystallization step may be necessary.
Q5: What are the common impurities I should be aware of?
A5: Impurities in the final product can originate from starting materials, side reactions, or degradation products. For synthetic this compound, potential impurities could include unreacted starting materials like phloroglucinol (B13840) or related phenylacetic acids, as well as isomers or incompletely cyclized intermediates.[5][6] If extracted from a natural source, other flavonoids and plant metabolites will be the primary impurities.[7] HPLC is a recommended technique for assessing the purity of your sample.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then gently warm until it clears and allow to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs. | - The solution is cooling too rapidly.- The concentration of the compound is too high.- The melting point of the impure compound is below the temperature of the solution. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a mixed-solvent system. |
| Crystals form too quickly and are very fine or needle-like. | - The solution was cooled too quickly, leading to rapid nucleation. | - Allow the solution to cool to room temperature slowly before placing it in a cold bath.- Use a solvent system that encourages slower crystal growth.[4] |
| The crystal yield is low. | - Too much solvent was used.- The solution was not cooled sufficiently to induce maximum precipitation.- The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary for dissolution.- After cooling to room temperature, place the flask in an ice bath for an extended period.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Crystals are discolored or appear impure. | - Impurities are co-crystallizing with the product.- The solvent may be reacting with the compound. | - If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration before cooling.- Ensure the chosen solvent is inert.- A pre-purification step like column chromatography may be necessary for highly impure samples. |
Data Presentation
Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound/Related Flavonoids Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble/High | [2] |
| N,N-Dimethylformamide (DMF) | Soluble/High | [1][2] |
| Acetone | Moderate | [2] |
| Ethanol | Low/Sparingly Soluble | [2] |
| Methanol | Low/Sparingly Soluble | [2] |
| Water | Practically Insoluble | [2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, determine the best solvent by testing the solubility of a small amount of crude this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.
-
Crystal Collection: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove residual impurities.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves this compound at room temperature and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[8]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the solution while stirring until it becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.
Visualizations
Troubleshooting Workflow for Crystallization
Caption: A workflow diagram for troubleshooting the crystallization of this compound.
Simplified Estrogen Receptor Signaling Pathway
As this compound is a phytoestrogen, it may exert its biological effects through interaction with estrogen receptors. The following diagram illustrates a simplified view of the estrogen receptor signaling pathway.
Caption: A simplified diagram of the genomic and non-genomic estrogen receptor signaling pathways.
References
- 1. CN102010393A - Method for synthesizing 5,7-dihydroxyflavone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Limitations of 5,7-Dihydroxyisoflavone as a therapeutic agent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dihydroxyisoflavone. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound (CAS 4044-00-2) is a naturally occurring isoflavonoid (B1168493) found in some plants, including legumes.[1] Its structure, featuring hydroxyl groups at the 5 and 7 positions, contributes to its biological activities.[1] It is investigated for its potential antioxidant, anti-inflammatory, and hormone-regulating properties.[1]
Q2: What are the major known limitations of this compound as a therapeutic agent?
The primary limitations of this compound, common to many isoflavones, are its poor bioavailability and low water solubility.[2] Upon oral administration, it is expected to undergo extensive first-pass metabolism in the intestine and liver, leading to low systemic levels of the active compound.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, the solid powder should be kept at 2-8°C for up to 24 months, tightly sealed.[3] Stock solutions, typically prepared in organic solvents like DMSO, should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Question: I am having trouble dissolving this compound in my aqueous cell culture medium or assay buffer. I'm observing precipitation. What can I do?
Answer: This is a common issue due to the compound's low water solubility. Here are several steps to troubleshoot this problem:
-
Use an Organic Solvent Stock: Prepare a high-concentration stock solution in an appropriate organic solvent. This compound is soluble in DMSO, ethanol, and DMF.[3][4]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving the compound.
-
Gentle Warming: Gently warm the solution to 37°C, but be cautious as excessive heat can degrade the compound.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess if slight adjustments to the buffer pH are permissible for your experiment and if they improve solubility.
-
Use of a Carrier: For in vivo studies, consider formulating this compound with a carrier vehicle such as carboxymethylcellulose (CMC) or using a cyclodextrin-based formulation to enhance solubility.
Issue 2: Inconsistent or Weaker-Than-Expected Biological Activity In Vitro
Question: My in vitro results with this compound are inconsistent, or the observed effect is much weaker than anticipated from the literature on similar flavonoids. What could be the reason?
Answer: Several factors can contribute to this observation:
-
Compound Purity and Stability: Verify the purity of your this compound batch. Impurities can have their own biological effects. The compound may also degrade in solution over time, especially if exposed to light or non-optimal pH.[1] Always prepare fresh dilutions from your stock solution for each experiment.[5]
-
Cell Line Specific Metabolism: Different cell lines have varying capacities to metabolize flavonoids. Your cell line might be rapidly converting this compound into less active glucuronidated or sulfated forms.
-
Protein Binding in Media: Flavonoids can bind to proteins in the cell culture serum, reducing the effective concentration of the free compound available to the cells. Consider reducing the serum concentration during the treatment period if your experimental design allows.
-
Assay Interference: In colorimetric assays like the MTT assay, flavonoids can sometimes interfere with the reagents. Run a control with this compound in a cell-free system to check for any direct reaction with the assay components.[5]
Issue 3: Lack of Efficacy in In Vivo Models
Question: After observing promising in vitro effects, this compound showed no significant activity in my animal model. Why is there a discrepancy?
Answer: The discrepancy between in vitro and in vivo results is a major challenge, largely due to poor pharmacokinetics.
-
Low Oral Bioavailability: Like other isoflavones such as daidzein (B1669772) and genistein (B1671435), this compound likely has very low oral bioavailability.[2][6] After oral administration, it is rapidly metabolized in the gut and liver (first-pass effect) into conjugated forms (glucuronides and sulfates), which may have different activities.[6][7]
-
Rapid Clearance: The active (aglycone) form of the compound is likely cleared quickly from the bloodstream. For related isoflavones, the time to reach maximum plasma concentration (Tmax) is typically between 4 and 8 hours, followed by a relatively rapid decline.[7]
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutically relevant concentration at the target tissue.
-
Gut Microbiota Influence: The gut microbiome plays a crucial role in the metabolism of isoflavones, and this can vary significantly between individual animals.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Isoflavones
| Property | This compound | Daidzein (4',7-Dihydroxyisoflavone) | Genistein (4',5,7-Trihydroxyisoflavone) |
| Molecular Formula | C₁₅H₁₀O₄[9] | C₁₅H₁₀O₄[2] | C₁₅H₁₀O₅ |
| Molecular Weight | 254.24 g/mol [9] | 254.24 g/mol [4] | 270.24 g/mol |
| Predicted Water Solubility | 0.11 g/L[10] | Insoluble[4] | - |
| Organic Solvent Solubility | Soluble in DMSO, Acetone, Chloroform[3] | Soluble in DMSO (25 mg/ml), Ethanol (2 mg/ml)[4] | Soluble in DMSO, Ethanol |
| Melting Point | 205 °C[9] | - | - |
Table 2: Comparative Pharmacokinetic Parameters of Isoflavones (Human Data)
| Parameter | Daidzein | Genistein | Reference |
| Tmax (hours) | 6-8 | 5-6 | |
| Half-life (hours) | ~7.75 | ~7.77 | |
| Bioavailability (Aglycone) | Very Low | <1% - 3.7% in plasma | [6] |
| Major Metabolites | Glucuronides, Sulfates | Glucuronides, Sulfates | [6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to analyze the effect of this compound on the expression or phosphorylation of proteins in signaling pathways like NF-κB or MAPKs.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. CAS 4044-00-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Daidzein - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:4044-00-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics & bioavailability - MF11RCE® [mf11rce.com]
- 8. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H10O4 | CID 5377381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB002620) - FooDB [foodb.ca]
Identifying and minimizing off-target effects of 5,7-Dihydroxyisoflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the off-target effects of 5,7-Dihydroxyisoflavone.
General Information
This compound is a naturally occurring isoflavone (B191592) found in various plants, particularly legumes.[1] It is recognized for its potential antioxidant and anti-inflammatory properties.[1] Structurally, it belongs to the flavonoid class of compounds. Due to its chemical structure, like other flavonoids, it may interact with a range of cellular targets, leading to potential off-target effects.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common issues that may arise from unintended interactions of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Phenotype is inconsistent with the expected primary target's function. | The observed phenotype may be due to the inhibition of an off-target protein. Structurally similar flavonoids have been shown to inhibit various kinases and enzymes. | 1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use affinity purification-mass spectrometry to pull down binding partners of this compound in your experimental system. 3. Confirm target engagement with a cellular thermal shift assay (CETSA). |
| Cell viability is unexpectedly low. | High concentrations of this compound may lead to off-target effects that induce cytotoxicity. | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. 2. Investigate the activation of apoptosis or necrosis pathways. |
| Inconsistent results across different cell lines. | Off-target effects can be cell-type specific due to differential expression of off-target proteins. | 1. Validate key findings in a secondary cell line. 2. Characterize the expression levels of potential off-target proteins in the cell lines being used. |
| Activation or inhibition of unexpected signaling pathways. | This compound may be modulating upstream regulators of multiple signaling cascades. Related flavonoids are known to affect MAPK, NF-κB, PI3K/Akt, and STAT3 pathways. | 1. Use pathway-specific inhibitors or activators to dissect the mechanism. 2. Perform western blotting for key phosphorylated proteins in these pathways. |
Frequently Asked Questions (FAQs)
Identifying Off-Target Effects
Q1: What are the likely off-target protein classes for this compound?
A1: Based on studies of structurally related flavonoids, the most likely off-target classes for this compound are protein kinases, cytochrome P450 enzymes, and other ATP-binding proteins. For example, the related 5,7-dihydroxyflavone (chrysin) is a known inhibitor of the CYP3A4 enzyme.[2]
Q2: How can I computationally predict potential off-targets of this compound?
A2: Several in silico tools and databases can predict potential off-targets based on chemical structure similarity to known ligands. Platforms such as ChEMBL, PubChem, and commercial software can be used to screen for proteins with binding sites that may accommodate this compound.
Q3: What is the first experimental step to identify off-targets?
A3: A broad, unbiased screening approach is recommended as a first step. A proteome-wide screen using affinity purification-mass spectrometry is a powerful method to identify direct binding partners in a cellular lysate.
Minimizing Off-Target Effects
Q4: How can I be more confident that my observed effect is on-target?
A4: To increase confidence in on-target effects, it is crucial to perform rescue experiments. This can involve overexpressing a resistant mutant of the primary target or knocking down the primary target to see if the phenotype is occluded.
Q5: What is the importance of a counter-screen?
A5: A counter-screen against a panel of likely off-targets (e.g., a kinase panel) is essential to demonstrate the selectivity of this compound. This data is critical for the interpretation of your results and for any potential therapeutic development.
Q6: Should I be concerned about the metabolites of this compound?
A6: Yes, cellular metabolism can alter the structure of this compound, and its metabolites may have their own unique target and off-target profiles. For example, a metabolite of the related isoflavone daidzein (B1669772), 6,7,4'-trihydroxyisoflavone, was found to be a novel inhibitor of PKCα.[3][4] It is advisable to assess the effects of known or predicted metabolites in your experimental system if possible.
Quantitative Data on Related Flavonoids
Table 1: Kinase Inhibitory Activity of Related Flavonoids
| Flavonoid | Target Kinase | IC50 (nM) | Assay Type |
| Fisetin | DYRK1A | 149.5 | ADP-Glo Kinase Assay |
| Kaempferol | DYRK1A | 296.3 | ADP-Glo Kinase Assay |
| Quercetin | DYRK1A | 737.9 | ADP-Glo Kinase Assay |
| 6,7,4'-Trihydroxyisoflavone | PI3K | - | ATP-competitive inhibition |
| Daidzein | Src-ERK pathway | - | Inhibition of phosphorylation |
Data for DYRK1A inhibitors from[5]. Data for PI3K and Src-ERK from[6][7].
Table 2: Enzyme Inhibitory Activity of Related Flavonoids
| Flavonoid | Target Enzyme | IC50 (µM) | Inhibition Type |
| Chrysin (5,7-dihydroxyflavone) | CYP3A4 | 2.5 | Irreversible |
| 6,7,4'-trihydroxyisoflavone | PKCα | ~20 | Non-ATP competitive |
Data for CYP3A4 from[2]. Data for PKCα from[3].
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 to 100 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. A broad panel covering different branches of the kinome is recommended.
-
Assay Performance: Use a suitable kinase activity assay, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.
-
Dispense the kinase, buffer, and this compound into a multi-well plate.
-
Initiate the reaction by adding the kinase-specific substrate and ATP.
-
Incubate at room temperature for the recommended time (e.g., 1 hour).
-
Stop the reaction and measure the signal according to the assay manufacturer's protocol.
-
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound relative to a vehicle control (DMSO). Determine the IC50 value for any significantly inhibited kinases.
Protocol 2: Affinity Purification-Mass Spectrometry
Objective: To identify the direct binding partners of this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its core structure and activity. A control molecule with an inactive linker position is also recommended.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Purification:
-
Immobilize the biotinylated this compound probe onto streptavidin-coated beads.
-
Incubate the beads with the cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify the proteins that specifically interact with the this compound probe compared to control beads.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a potential target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Heat the treated cells across a range of temperatures. The binding of this compound should stabilize its target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways Potentially Affected by Off-Target Effects
Caption: Potential off-target signaling pathways of this compound.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects.
References
- 1. CAS 4044-00-2: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The daidzein metabolite, 6,7,4'-Trihydroxyisoflavone, is a novel inhibitor of PKCα in suppressing solar UV-induced matrix metalloproteinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase | MDPI [mdpi.com]
- 6. A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Delivery of 5,7-Dihydroxyisoflavone to Target Tissues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the delivery of 5,7-Dihydroxyisoflavone. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low aqueous solubility of this compound during in vitro assays. | The compound is highly hydrophobic and has precipitated out of the aqueous buffer. | 1. Incorporate a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer.[1] 2. Use a Solubilizing Agent: Employ surfactants like Tween 80 above their critical micelle concentration.[1] 3. Complexation: Form inclusion complexes with cyclodextrins (e.g., HP-β-CD) to enhance solubility.[1] |
| Poor bioavailability observed in animal studies. | This is likely due to a combination of poor aqueous solubility leading to low dissolution in the gastrointestinal tract and extensive first-pass metabolism.[2][3][4] | 1. Particle Size Reduction: Decrease the particle size to the nanometer range to increase the surface area for dissolution.[1][5] 2. Lipid-Based Formulations: Incorporate the isoflavone (B191592) into nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[1][2] 3. Solid Dispersions: Disperse the compound in a hydrophilic polymer matrix.[1][2] |
| High variability in plasma concentrations between subjects in the same treatment group. | Inconsistent dosing due to non-homogenous formulation (e.g., suspension). | Ensure the formulation is homogenous. Utilize solubilization techniques like SEDDS or cyclodextrin (B1172386) complexation to create a true solution for more consistent and accurate dosing.[4] |
| Low encapsulation efficiency of this compound in liposomes or nanoparticles. | Physicochemical properties of the drug and formulation parameters may not be optimal. | 1. Optimize Drug-to-Lipid/Polymer Ratio: Vary the ratio to find the optimal loading capacity. 2. Adjust Formulation Process: Modify parameters such as sonication time, homogenization pressure, or solvent evaporation rate.[4] 3. Select Appropriate Lipids/Polymers: The choice of lipids or polymers can significantly impact encapsulation efficiency. |
| Rapid clearance of nanoparticles from circulation. | The reticuloendothelial system (RES) recognizes and clears nanoparticles. | Coat the nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to create a "stealth" coating that helps evade the immune system and prolong circulation time.[6] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery challenging?
This compound is a type of isoflavone, a class of polyphenolic compounds with various potential health benefits, including anti-inflammatory and antioxidant effects.[7][8] Its delivery is challenging primarily due to its hydrophobic nature, which leads to poor aqueous solubility.[1][2] This low solubility limits its dissolution in gastrointestinal fluids, a critical step for absorption.[2][4]
2. What are the main barriers to the oral bioavailability of this compound?
The primary barriers are:
-
Low Aqueous Solubility: As a lipophilic compound, it does not readily dissolve in the gut.[4]
-
Extensive First-Pass Metabolism: Isoflavones undergo significant metabolism in the liver and gut wall, primarily through glucuronidation and sulfation.[2] This conversion to more water-soluble forms facilitates rapid excretion.[4]
-
Gut Microbiota Degradation: The gut microbiome can also degrade isoflavones, which can affect their absorption and systemic availability.[2]
3. What are the most common strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed:[1][2][3]
-
Particle Size Reduction: Nanoparticles increase the surface area for dissolution.[1][5]
-
Lipid-Based Formulations: Nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[1][2]
-
Cyclodextrin Complexation: Encapsulating the isoflavone molecule within a cyclodextrin can increase its water solubility.[1][9]
-
Solid Dispersions: Dispersing the isoflavone in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2]
4. How can I prepare a solid dispersion of this compound?
A common method is solvent evaporation. This involves dissolving both the this compound and a hydrophilic polymer in a common organic solvent. The solvent is then removed under reduced pressure, leaving a thin film of the solid dispersion. This film is further dried and then ground into a fine powder.[1]
5. What is the role of PEGylation in nanoparticle-based delivery?
PEGylation is the process of coating nanoparticles with polyethylene glycol (PEG). This creates a "stealth" coating that helps the nanoparticles evade the immune system's clearance mechanisms, leading to a longer circulation half-life in the bloodstream. This extended circulation time increases the probability of the nanoparticles reaching their target tissue.[6]
Quantitative Data Summary
Table 1: Comparison of Bioavailability Enhancement Strategies for Isoflavones
| Formulation Strategy | Mechanism of Action | Reported Bioavailability Increase (Fold) | Key Considerations |
| Lipid-Based Formulations (e.g., SLNs, SEDDS) | Improves solubilization and lymphatic uptake. | 3-5 | Requires careful selection of lipids and surfactants.[2] |
| Cyclodextrin Complexation | Forms a host-guest complex, increasing aqueous solubility. | 2-4 | The stoichiometry of the complex needs to be determined.[2] |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix at a molecular level. | 3-6 | The choice of polymer is critical to prevent recrystallization.[2] |
| Particle Size Reduction (Nanoparticles) | Increases surface area for dissolution. | 1.75 (for genistein) | Process parameters can greatly affect particle size.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a standard method for encapsulating hydrophobic drugs like this compound into liposomes.[10]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform (B151607) and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a round-bottom flask using a mixture of chloroform and methanol.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration.
-
Protocol 2: Preparation of this compound Nanoparticles (Antisolvent Precipitation)
This method is suitable for producing nanoparticles of poorly water-soluble compounds.[1]
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., ethanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., Tween 80, PVA)
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound in the organic solvent to create the drug solution.
-
Prepare an aqueous solution of the stabilizer.
-
-
Precipitation:
-
Under high-speed homogenization or sonication, rapidly inject the this compound solution into the aqueous stabilizer solution.
-
The rapid mixing will cause the isoflavone to precipitate as nanoparticles, which are kept in suspension by the stabilizer.
-
-
Solvent Removal and Concentration:
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous suspension of this compound nanoparticles can be used for further experiments or lyophilized to obtain a powder.
-
Visualizations
Caption: Troubleshooting workflow for addressing low bioavailability.
Caption: Overview of delivery enhancement strategies.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. premierscience.com [premierscience.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Isoflavone Isomers: Genistein, Daidzein, and Glycitein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of three primary isoflavone (B191592) isomers found in soy: genistein (B1671435), daidzein (B1669772), and glycitein. The information is supported by experimental data from peer-reviewed scientific literature to assist in research and development endeavors.
Isoflavones, a class of phytoestrogens, are recognized for their potential health benefits, largely attributed to their antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems. Understanding the relative antioxidant potency of different isoflavone isomers is crucial for the development of targeted therapeutic agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of isoflavones is commonly assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalents (TE), which compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog.
While direct comparative studies of all three isoflavone isomers across multiple standardized assays are limited, the available data generally indicate a hierarchy in their free-radical scavenging ability. In vitro studies suggest the antioxidant activity of these isoflavones often follows the order: genistein > daidzein > glycitein.[1] This is frequently attributed to their molecular structure, particularly the number and position of hydroxyl groups.[1]
Below is a summary of available quantitative data. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Isoflavone Isomer | Assay | IC50 (µM) | Source(s) |
| Genistein | DPPH | 1.89 ± 0.16 | [2] |
| Superoxide Radical Scavenging | 0.391 ± 0.012 | [2] | |
| Hydroxyl Radical Scavenging | 0.621 ± 0.028 | [2] | |
| Daidzein | DPPH | 2.81 ± 0.03 | [2] |
| Superoxide Radical Scavenging | 1.924 ± 0.011 | [2] | |
| Hydroxyl Radical Scavenging | 0.702 ± 0.012 | [2] | |
| Glycitein | DPPH | Data not available in the same comparative study | |
| ABTS | Data not available in the same comparative study |
Note: The provided IC50 values have been converted from mM to µM for consistency.
Structure-Activity Relationship
The antioxidant capacity of isoflavones is closely linked to their chemical structure. The number and arrangement of hydroxyl (-OH) groups on the isoflavone skeleton are critical determinants of their radical-scavenging activity. Genistein, with three hydroxyl groups, generally exhibits higher antioxidant activity than daidzein, which has two. Glycitein also has two hydroxyl groups and a methoxy (B1213986) group, and typically shows lower activity than genistein and daidzein.[1]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These standardized protocols are fundamental for the accurate assessment and comparison of antioxidant capacities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
Prepare various concentrations of the isoflavone isomers (e.g., in methanol or DMSO).
-
A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the isoflavone sample or standard solution.
-
Add the DPPH solution to each well or cuvette and mix.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.[1]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the isoflavone isomers and a standard antioxidant (Trolox).
-
-
Assay Procedure:
-
Add a small volume of the isoflavone sample or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox concentration versus inhibition.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare various concentrations of the isoflavone isomers and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration or Trolox and is expressed as Fe(II) equivalents or in µmol TE per gram of sample.
-
Signaling Pathways and Experimental Workflows
Cellular Antioxidant Signaling Pathway: Nrf2-Keap1
Isoflavones exert part of their antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway, which is a master regulator of the antioxidant response.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like isoflavones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. Studies have shown that isoflavones such as genistein and daidzein can activate the Nrf2-Keap1 signaling pathway, leading to the upregulation of detoxifying and antioxidant defense genes.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant capacity of isoflavone isomers.
References
Validating In Vivo Efficacy: A Comparative Analysis of 5,7-Dihydroxyisoflavone Analogs in Xenograft Models
For researchers, scientists, and drug development professionals, the validation of a compound's in vivo efficacy is a critical step in the preclinical pipeline. While direct xenograft model data for 5,7-Dihydroxyisoflavone is not publicly available, this guide provides a comparative analysis of structurally and functionally similar flavonoids—Acacetin, Chrysin (B1683763), Genistein (B1671435), and Daidzein—for which in vivo data exists. This comparison offers valuable insights into the potential anti-tumor activity of this class of compounds.
This guide presents a summary of quantitative data from xenograft studies, details the experimental protocols employed, and visualizes the key signaling pathways and workflows to aid in the design and interpretation of future in vivo studies for this compound or related molecules.
Comparative Efficacy in Xenograft Models
The following table summarizes the quantitative data on the anti-tumor effects of Acacetin, Chrysin, Genistein, and Daidzein in various cancer xenograft models. These compounds, sharing a similar flavonoid backbone with this compound, have demonstrated significant anti-tumor activity.
| Compound | Cancer Cell Line | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings & Citations |
| Acacetin | DU145 (Prostate) | Nude Mice | 50 mg/kg, i.p., 5 days/week for 30 days | Significant reduction in tumor size and weight. | Acacetin-treated mice exhibited significantly reduced tumor size and weight, an effect attributed to the induction of apoptosis.[1] The proposed mechanism involves targeting the Akt/NF-κB signaling pathway.[1] |
| Chrysin | A431 (Skin) | Mouse Xenograft | Not specified | Reduced tumor growth. | A derivative of chrysin was shown to reduce tumor growth in an A431 mouse xenograft model.[2] In melanoma xenografts, chrysin decreased tumor growth by 60% after 14 days and 70% after 21 days of treatment.[3] |
| Genistein | A431 (Skin) & Colo205 (Colon) | Nude Mice | 500 mg/kg/day, p.o., for 12 days | Significant retardation in tumor growth for both models. | Daily oral administration of genistein was highly effective, resulting in significantly decreased tumor growth compared to vehicle-treated mice in both A431 and Colo205 xenografts.[4] |
| Genistein | MCF-7/ERβ1 (Breast) | Nude Mice | 1,000 ppm in diet for 30 days | Significantly smaller average tumor size compared to control. | Dietary genistein was particularly effective in ERβ1-overexpressing breast cancer xenografts, leading to a significant reduction in tumor volume.[5] |
| Daidzein (in combination with Gefitinib) | A549 (Lung) | Nude Mice | Not specified | Significantly suppressed tumor xenograft growth. | The combination of Daidzein and Gefitinib significantly inhibited the growth of A549 lung cancer xenografts without noticeable toxicity.[6][7] |
Experimental Protocols for Xenograft Models
The establishment and execution of a xenograft model study are crucial for obtaining reliable in vivo efficacy data. Below is a detailed, generalized protocol synthesized from methodologies reported in studies of flavonoid anti-cancer activity.
Cell Culture and Preparation
-
Cell Lines: Human cancer cell lines (e.g., DU145, A431, Colo205, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability: Prior to injection, cells are harvested, and a cell count is performed using a hemocytometer with Trypan Blue exclusion to ensure viability is greater than 95%.
-
Cell Suspension: The cell pellet is resuspended in a 1:1 mixture of cold phosphate-buffered saline (PBS) and Matrigel to a final concentration of approximately 5 x 10⁷ cells/mL. The suspension is kept on ice to prevent the Matrigel from polymerizing.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (nu/nu), typically 6-8 weeks old, are commonly used due to their compromised immune system, which prevents rejection of human tumor cells.
-
Acclimatization: Mice are allowed to acclimatize for at least one week before any procedures.
-
Implantation: Mice are anesthetized (e.g., using isoflurane), and 100-200 µL of the cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse using a 27-gauge needle.
Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, their volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Acacetin, Genistein) or vehicle control is administered according to the planned regimen (e.g., intraperitoneal injection, oral gavage) at a specified dose and frequency.
Efficacy and Tolerability Assessment
-
Tumor Volume and Body Weight: Tumor volumes and the body weight of each animal are recorded regularly throughout the study to assess efficacy and toxicity, respectively.
-
Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified maximum size or after a fixed duration. Animals are then euthanized, and tumors are excised and weighed for final analysis.
Visualizing Key Concepts
To better understand the experimental process and the molecular mechanisms at play, the following diagrams have been generated using Graphviz.
References
- 1. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chrysin derivative suppresses skin cancer growth by inhibiting cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Genistein (5,7-Dihydroxyisoflavone) and Daidzein in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of two prominent soy isoflavones: genistein (B1671435) (commonly known as 5,7-Dihydroxyisoflavone) and daidzein (B1669772). The following sections detail their effects on key inflammatory mediators and signaling pathways, supported by experimental data and detailed protocols for the cited assays.
Executive Summary
Genistein and daidzein, both phytoestrogens found in soy products, are recognized for their anti-inflammatory capabilities.[1][2] In vitro and in vivo studies have demonstrated their ability to suppress the production of pro-inflammatory molecules and modulate key signaling pathways involved in the inflammatory response.[3][4] Generally, genistein appears to exhibit a more potent anti-inflammatory effect compared to daidzein in several assays.[5] Both compounds primarily exert their effects through the inhibition of the NF-κB and MAPK signaling pathways.[4][6]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of genistein and daidzein in modulating key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | LPS Concentration | Compound Concentration | % Inhibition of NO Production | Reference |
| Genistein | J774 | 100 ng/mL | 100 µM | ~60% | [5] |
| Daidzein | J774 | 100 ng/mL | 100 µM | ~40% | [5] |
| Daidzein | RAW 264.7 | 1 µg/mL | 50 µM | Significant reduction | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Compound Concentration | % Inhibition | Reference |
| Genistein | TNF-α, IL-1β, IL-6 | MLE-12 | LPS | 10 µM | Significant reduction (p < 0.001) | [5] |
| Daidzein | IL-6 | RAW 264.7 | LPS (1 µg/mL) | 50 µM | Significant reduction | [4] |
| Daidzein | TNF-α | RAW 264.7 | LPS (1 µg/mL) | 50 µM | Mild reduction | [4] |
| Genistein | IL-1β, IL-6, IL-8 | MH7A | TNF-α | 5, 10, 20 µM | Concentration-dependent (p < 0.05 or p < 0.01) | [5] |
| Daidzein | IL-6 | MH7A | IL-1β | 10 µg/ml | Significant inhibition | [7] |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression in LPS-Stimulated Macrophages
| Compound | Target Protein | Cell Line | Compound Concentration | % Inhibition of Protein Expression | Reference |
| Genistein | iNOS | RAW 264.7 | 100 µM | 89% (p < 0.05) | [5] |
| Daidzein | iNOS | RAW 264.7 | 100 µM | Significant reduction | [4] |
| Daidzein | COX-2 | RAW 264.7 | 50 µM | Significant reduction | [4] |
Mechanistic Insights: Signaling Pathways
Both genistein and daidzein exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway.
Both genistein and daidzein have been shown to inhibit the NF-κB pathway.[6] Daidzein effectively inhibits the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, and prevents the nuclear translocation of p65.[4] Genistein also inhibits the activation and translocation of NF-κB from the cytoplasm to the nucleus.[5]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including ERK, p38, and JNK, that are activated by inflammatory stimuli and in turn activate transcription factors that regulate the expression of inflammatory genes.
Inhibition of the MAPK Signaling Pathway.
Daidzein has been shown to partially suppress MAPK signaling by reducing the phosphorylation of p38 and ERK, with a milder effect on JNK phosphorylation.[4] Genistein has also been reported to inhibit the MAPK pathway, contributing to its anti-inflammatory effects.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
General workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Seeding: Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein extraction) and allowed to adhere overnight.[10][11]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of genistein or daidzein and incubated for 1-2 hours.[12]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a specified period (e.g., 24 hours for NO and cytokine assays).[9][11]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.[13]
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well.[11]
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.[11][13]
-
Incubate at room temperature for 10-15 minutes in the dark.[11][13]
-
Measure the absorbance at 540 nm using a microplate reader.[11][13]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[11]
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.[14]
-
Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.[15]
-
Cell culture supernatants and standards are added to the wells and incubated.[15]
-
A detection antibody, typically biotinylated, is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).[15]
-
A substrate solution is added to produce a colorimetric signal, which is stopped with a stop solution.[15]
-
The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.[15]
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-p65, p-ERK).[16]
-
Procedure:
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the target proteins overnight at 4°C.[16]
-
Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control such as β-actin.[16]
-
References
- 1. Comparison of the Effects of Genistein and Daidzein with Dexamethasone and Soy Protein on Rheumatoid Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein and daidzein: different molecular effects on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Genistein: A Review on its Anti-Inflammatory Properties [frontiersin.org]
- 6. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 5,7-Dihydroxyisoflavone: A Comparative Analysis Across Cancer Cell Lines
A comprehensive review of existing research highlights the significant anticancer activity of 5,7-Dihydroxyisoflavone, also known as genistein, across a spectrum of cancer cell lines. This guide synthesizes experimental data to provide a comparative overview of its efficacy, detailing the molecular mechanisms and cellular responses elicited by this promising natural compound.
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models, including those of the breast, prostate, liver, and bone. Its multifaceted mechanism of action involves the modulation of key signaling pathways that govern cell cycle progression and apoptosis, making it a subject of intense research in the quest for novel cancer therapies.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5,7-dimethoxyflavone (B190784) | HepG2 | Human Hepatocellular Carcinoma | 25 | [1][2] |
| 5,7-dihydroxy 4-thioflavone | MCF-7 | Human Breast Adenocarcinoma | 7.9 ± 0.2 | [3] |
| 5,7,4'-trihydroxyisoflavone (Genistein) | MIA PaCa-2 | Human Pancreatic Cancer | Not specified | [4] |
| 5,7-dihydroxy-4'-methoxyisoflavone | U2OS | Human Osteosarcoma | Not specified | [5] |
| 5,7-dihydroxyflavone (Chrysin) | HepG2 | Human Hepatocellular Carcinoma | Not specified | [6] |
| 5,7-dihydroxyflavone (Chrysin) | Jurkat T | Human Acute T-cell Leukemia | Not specified | [6] |
| 5,7-dihydroxyflavone (Chrysin) | HeLa | Human Cervical Carcinoma | Not specified | [6] |
| Daidzein | MCF-7 | Human Breast Adenocarcinoma | > 5 (after 72h) | [7] |
| Daidzein | MDA-MB-453 | Human Breast Adenocarcinoma | > 10 (after 72h) | [7] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound and its analogs exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Apoptosis Induction
Studies have consistently shown that this compound triggers apoptosis in cancer cells. For instance, in human osteosarcoma (U2OS) cells, a derivative, 5,7-dihydroxy-4'-methoxyisoflavone, was found to induce early apoptosis.[5] Similarly, 5,7-dihydroxyflavone (chrysin) enhances apoptosis induced by TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in liver, leukemia, and cervical cancer cells.[6][8] This pro-apoptotic effect is often mediated by the modulation of key regulatory proteins. A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[4][6] Furthermore, the activation of caspases, the executive enzymes of apoptosis, is a hallmark of this compound-induced cell death.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell division. For example, 5,7-dimethoxyflavone has been shown to cause cell cycle arrest at the sub-G1 phase in HepG2 liver cancer cells.[1][2] Another isoflavone, daidzein, induces cell cycle arrest at both the G1 and G2/M phases in breast cancer cell lines MCF-7 and MDA-MB-453.[7] This arrest is often accompanied by changes in the expression of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.[7]
Modulation of Signaling Pathways
The anticancer activities of this compound are underpinned by its ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt and ERK Pathways
The PI3K/Akt and ERK signaling pathways are critical for cell survival and proliferation. This compound and its derivatives have been shown to inhibit these pathways in several cancer cell lines. For example, in human osteosarcoma cells, 5,7-dihydroxy-4'-methoxyisoflavone decreased the phosphorylation of both ERK and Akt.[5] Similarly, 5,7-dihydroxyflavonol (galangin) was observed to decrease the expression levels of phosphoinositide-3 kinase (PI3K) and phosphorylated Akt in MG-63 osteosarcoma cells.[9] The inhibition of these pathways contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.
Figure 1: Inhibition of PI3K/Akt and ERK pathways.
Apoptosis Signaling Pathway
This compound modulates the intrinsic and extrinsic apoptosis pathways. It can increase the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptotic cell death.
Figure 2: Induction of the intrinsic apoptosis pathway.
Experimental Protocols
The following are summaries of standard experimental methodologies used to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Cell Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 5,7-Dihydroxyisoflavone and Other COX-2 Inhibitors for Researchers and Drug Development Professionals
An objective comparison of the cyclooxygenase-2 (COX-2) inhibitory profiles of the isoflavone (B191592) 5,7-Dihydroxyisoflavone and established non-steroidal anti-inflammatory drugs (NSAIDs) is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their efficacy and selectivity, details relevant experimental methodologies, and visualizes key biological pathways.
Quantitative Comparison of COX-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity indices for several widely studied COX-2 inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index generally implies a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (B62257) | 15.8 - 82 | 0.04 - 6.8 | 0.08 - 405 |
| Rofecoxib | >100 | 0.018 - 25 | >4 - >800 |
| Etoricoxib | 116 | 1.1 | 106 |
| Lumiracoxib | 67 | 0.13 | 515 |
| Diclofenac | 0.21 | 3.8 | 0.055 - 3 |
| Genistein (B1671435) (an Isoflavone) | 28 | 110 | 0.25 |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions and cell types used in the experiments.
Anti-inflammatory Mechanisms of Action
Established COX-2 Inhibitors:
Selective COX-2 inhibitors, such as celecoxib and rofecoxib, exert their anti-inflammatory effects by specifically binding to and inhibiting the COX-2 enzyme.[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] By selectively targeting COX-2, which is primarily expressed at sites of inflammation, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the inhibition of COX-1.[1] The COX-1 isoform is constitutively expressed in various tissues and plays a protective role in the gastrointestinal tract and in platelet aggregation.[1]
This compound and Other Isoflavones:
Isoflavones, a class of flavonoids found in soy and other legumes, have demonstrated anti-inflammatory properties through various mechanisms.[2] While direct, potent inhibition of COX-2 by this compound has not been extensively quantified, studies on other isoflavones like genistein show some inhibitory activity against both COX-1 and COX-2.[2]
Beyond direct enzyme inhibition, isoflavones are known to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are crucial in regulating the expression of pro-inflammatory genes, including the gene for COX-2. By inhibiting these upstream signaling cascades, isoflavones can indirectly reduce the production of COX-2 and other inflammatory mediators.[3]
Signaling Pathways
The following diagram illustrates the general signaling pathway leading to the production of prostaglandins and the points of inhibition by COX-2 inhibitors and isoflavones.
Caption: General inflammatory signaling pathway and points of intervention.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is typically performed using in vitro enzyme assays. While a specific protocol for this compound is not available, the following represents a general methodology commonly employed for flavonoids and other potential inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to an appropriate concentration in the reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. Control wells receive only the solvent (DMSO). Reference inhibitor wells receive a known COX inhibitor.
-
Pre-incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid and the colorimetric probe (TMPD) to all wells.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader. The change in absorbance over time reflects the peroxidase activity of the COX enzyme.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro COX inhibition assay.
Conclusion
Established selective COX-2 inhibitors offer potent and specific targeting of the COX-2 enzyme, providing effective anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. While direct quantitative evidence for potent and selective COX-2 inhibition by this compound is currently lacking, the broader class of isoflavones demonstrates anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and MAPK. This suggests a potential, albeit likely less direct, role for this compound in mitigating inflammation.
Further research, specifically focused on determining the IC50 values of this compound for both COX-1 and COX-2, is necessary to fully elucidate its potential as a selective COX-2 inhibitor and to enable a more direct and quantitative comparison with existing drugs. For researchers in drug discovery, isoflavone scaffolds may present an interesting starting point for the development of novel anti-inflammatory agents with multi-target profiles.
References
In Vivo Validation of the Hypotensive Effects of 5,7-Dihydroxyisoflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo hypotensive effects of isoflavones, with a special focus on the structural class represented by 5,7-dihydroxyisoflavone. Due to a lack of specific in vivo hypotensive studies on this compound, this document leverages detailed experimental data from a closely related compound, 5,7-dihydroxyflavone (chrysin), and compares its performance with other well-researched hypotensive isoflavones such as genistein (B1671435), daidzein, and biochanin A. This approach allows for an objective evaluation of the potential therapeutic efficacy of this structural motif in the management of hypertension.
Comparative Analysis of Hypotensive Efficacy
The following tables summarize the key quantitative data from in vivo studies on 5,7-dihydroxyflavone (chrysin) and other relevant isoflavones, providing a clear comparison of their blood pressure-lowering capabilities.
Table 1: In Vivo Hypotensive Effects of 5,7-Dihydroxyflavone (Chrysin) in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Dosage | Onset of Action | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Mean Blood Pressure (MBP) | Effect on Heart Rate |
| Value | 10 mg/kg (oral) | Within 30 minutes | Significant Reduction | Significant Reduction | Significant Reduction | No significant change |
| Reference | [1][2] | [1][2] | [1] | [1] | [1] | [1] |
Table 2: Comparative In Vivo Hypotensive Effects of Other Isoflavones
| Compound | Animal Model | Dosage | Duration | Key Findings on Blood Pressure | Reference |
| Genistein | Spontaneously Hypertensive Rats (SHRs) | 0.2, 0.5, 2.0 g/kg in diet | Not specified | Dose-dependent significant reduction in both systolic and diastolic blood pressure.[3] | [3] |
| Daidzein | Healthy Wistar Rats | 25 mg/kg (intravenous) | Acute | Attenuated the increase in blood pressure induced by angiotensin I.[4] | [4] |
| Biochanin A | Ovariectomized Hypertensive Rats | Not specified | Not specified | Decreased systolic, diastolic, and mean arterial blood pressures.[5][6] | [5][6] |
| Equol (Daidzein metabolite) | Deoxycorticosterone acetate/salt-induced Hypertensive Rats | 10 and 20 mg/kg | 5 weeks | Reduced blood pressure. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used in the key cited studies.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs) (Protocol for 5,7-Dihydroxyflavone)
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) were used as a model for essential hypertension.[1][2]
-
Acclimatization: Rats were acclimatized in individually ventilated cages for one week prior to the experiment.[1]
-
Anesthesia: Before the procedure, rats were anesthetized using a 5% isoflurane-oxygen mixture.[1]
-
Cannulation: The carotid artery was cannulated for direct blood pressure measurement.[1]
-
Stabilization: A stabilization period of 10 minutes was allowed after cannulation before the administration of any substances.[1]
-
Drug Administration: 5,7-dihydroxyflavone (chrysin) was administered orally at a dose of 10 mg/kg.[1][2] In mechanistic studies, inhibitors such as L-NAME (10 mg/kg), an eNOS inhibitor, were administered prior to the test compound.[1][2]
-
Data Acquisition: Blood pressure parameters (Systolic, Diastolic, and Mean Blood Pressure) and heart rate were continuously recorded.
Mechanism of Action and Signaling Pathways
The hypotensive effect of 5,7-dihydroxyflavone (chrysin) has been shown to be mediated through the endothelial nitric oxide synthase (eNOS) pathway. This mechanism is a common target for many vasoactive flavonoids and isoflavones.
Signaling Pathway for 5,7-Dihydroxyflavone-Induced Vasodilation
The diagram below illustrates the proposed signaling cascade initiated by 5,7-dihydroxyflavone, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Proposed signaling pathway of 5,7-dihydroxyflavone's hypotensive effect.
Experimental Workflow for In Vivo Hypotensive Studies
The following diagram outlines a typical workflow for evaluating the hypotensive effects of a test compound in an animal model.
Caption: General experimental workflow for in vivo hypotensive validation.
Discussion and Conclusion
The available in vivo data on 5,7-dihydroxyflavone (chrysin) demonstrates a potent and acute hypotensive effect in a well-established animal model of hypertension.[1][2] The mechanism of action involves the activation of eNOS, a key regulator of vascular tone.[1][2] While direct evidence for this compound is currently lacking, the data from structurally similar isoflavones like genistein and biochanin A also point towards significant blood pressure-lowering properties, often involving the nitric oxide pathway.[3][5][6]
The collective evidence suggests that the 5,7-dihydroxy substitution pattern on the A-ring of the flavonoid/isoflavonoid structure is a key feature for hypotensive activity. However, the substitution on the B-ring also plays a role in the overall efficacy and mechanism of action.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation as a potential antihypertensive agent. Future in vivo studies are warranted to directly assess its efficacy, determine optimal dosing, and fully elucidate its mechanism of action in comparison to other flavonoids and existing antihypertensive drugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing such studies.
References
- 1. 5,7-Dihydroxyflavone acts on eNOS to achieve hypotensive effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soy phytoestrogen genistein up-regulates the expression of human endothelial nitric oxide synthase and lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vascular Effects of Isolated Isoflavones—A Focus on the Determinants of Blood Pressure Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives Regarding the Role of Biochanin A in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 7. The Vascular Effects of Isolated Isoflavones—A Focus on the Determinants of Blood Pressure Regulation [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of mitigating neuronal damage and cognitive decline. Among the promising candidates are flavonoids, a class of polyphenolic compounds abundant in plants, which have demonstrated a remarkable range of biological activities. This guide provides a comparative study of the neuroprotective effects of 5,7-Dihydroxyisoflavone, also known as chrysin (B1683763), and its structurally related isoflavones: genistein, daidzein, and biochanin A. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the critical signaling pathways involved in their neuroprotective mechanisms.
Comparative Neuroprotective Performance
The neuroprotective efficacy of these selected flavonoids is multifaceted, primarily attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. Below, we summarize the available quantitative data from various in vitro studies to facilitate a direct comparison of their potency.
Table 1: Antioxidant Activity
The antioxidant capacity is a cornerstone of neuroprotection, as oxidative stress is a key contributor to neuronal damage. The following table compares the free radical scavenging activity of the selected flavonoids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant potential.
| Flavonoid | DPPH Radical Scavenging Activity (IC50) | Reference Compound | Reference IC50 |
| This compound (Chrysin) | Data not uniformly available; potent antioxidant properties reported.[1][2] | Quercetin | ~2-5 µg/mL[3] |
| Genistein | ~10-30 µg/mL[3] | Ascorbic Acid | ~5-10 µg/mL[3] |
| Daidzein | ~30-100 µg/mL[3] | Trolox | ~8-15 µg/mL[3] |
| Biochanin A | ~15-40 µg/mL[3] | BHT | ~20-50 µg/mL[3] |
Note: IC50 values can vary depending on specific experimental conditions. The provided ranges are for comparative purposes.
Table 2: Anti-inflammatory Activity
Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. The ability of flavonoids to inhibit the production of inflammatory mediators, such as nitric oxide (NO), is a key indicator of their anti-inflammatory potential.
| Flavonoid | Inhibition of NO Production (IC50) | Cell Line | Reference |
| This compound (Chrysin) | Potent inhibitor of NO production.[1] | Microglia | [1] |
| Genistein | Dose-dependent suppression of NO production.[4] | Macrophages | [4] |
| Daidzein | Dose-dependent suppression of NO production.[4] | Macrophages | [4] |
| 5,6-dihydroxyflavone (structural analog) | 11.55 ± 0.64 μM[5] | Murine Macrophages | [5] |
Table 3: Anti-apoptotic Activity
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. The modulation of key apoptotic proteins, such as the Bax/Bcl-2 ratio and caspase-3 activity, is a crucial aspect of neuroprotection.
| Flavonoid | Effect on Apoptotic Markers | Experimental Model | Reference |
| This compound (Chrysin) | Suppresses MPP+-induced upregulation of Bax and caspase-3, and downregulation of Bcl-2.[1] | Dopaminergic neurons | [1] |
| Genistein | Modulates Bax and Bcl-2 expression. | Neuronal cells | [6] |
| Daidzein | Modulates Bax and Bcl-2 expression. | Neuronal cells | [6] |
| Biochanin A | Modulates Bax and Bcl-2 expression. | Neuronal cells |
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
Flavonoids exert their neuroprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for targeted drug development.
Caption: Key signaling pathways modulated by this compound and related flavonoids for neuroprotection.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test flavonoid for a predetermined period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., a known neurotoxin like H₂O₂).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the number of lysed cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with the flavonoid and/or an oxidative stressor (e.g., H₂O₂).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10 µM) for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K/Akt, Nrf2/HO-1, NF-κB) and apoptosis (Bax, Bcl-2).
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Neuroprotective potential of chrysin in Parkinson's disease: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5,7-Dihydroxyisoflavone: A Comparative Guide to its Synthetic Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5,7-dihydroxyisoflavone and its synthetic derivatives, offering insights into their therapeutic potential across oncology, inflammation, and oxidative stress. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a critical resource for advancing the development of novel isoflavone-based therapeutics.
This compound, a core structure found in numerous naturally occurring flavonoids, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] The biological activity of its derivatives is intricately linked to the type and placement of substituent groups on their basic chemical framework. The inherent antioxidant and anti-inflammatory properties conferred by the 5,7-dihydroxy substitution on the A-ring can be significantly modulated by modifications on the B- and C-rings.[1]
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound derivatives has been extensively studied in various disease models. The following tables summarize the quantitative data from key studies, providing a comparative overview of their anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity
The anticancer potential of these compounds is a significant area of investigation. The presence of hydroxyl and methoxy (B1213986) groups on the B-ring appears to be a critical determinant of cytotoxicity against various cancer cell lines.[1] For instance, derivatives with these substitutions have demonstrated potent antiproliferative effects against human leukemia HL-60 cells.[1]
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone (B190784) | Methylated derivative | HepG2 (Liver Cancer) | 25 | [2] |
| Chrysin derivative 7 | Ether derivative | HCT116 (Colon Cancer) | 1.56 | [3] |
| Chrysin derivative 6 | Ether derivative | HCT116 (Colon Cancer) | 33.5 | [3] |
| Genistein-triazine hybrid 9a | Triazine derivative | HCT-116 (Colon Cancer) | 18.40 ± 3.41 | [4] |
| Genistein-triazine hybrid 9i | Triazine derivative | MDA-MB-231 (Breast Cancer) | 23.13 ± 1.29 | [4] |
| Genistein-triazine hybrid 9i | Triazine derivative | HeLa (Cervical Cancer) | 39.13 ± 0.89 | [4] |
| Formononetin derivative 22 | 7-O-Derivative | MDA-MB-231 (Breast Cancer) | 5.44 ± 1.28 | [4] |
| Formononetin derivative 22 | 7-O-Derivative | MCF-7 (Breast Cancer) | 11.5 ± 1.52 | [4] |
| Isoflavone (B191592) derivative 119a | Chalcone-isoflavone hybrid | A549 (Lung Cancer) | 0.64 | [4] |
| Isoflavone derivative 119a | Chalcone-isoflavone hybrid | MDA-MB-231 (Breast Cancer) | 0.82 | [4] |
Table 1: Anticancer Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various synthetic derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. For example, 5,7-dimethoxyflavone has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] These effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[5]
| Compound | Assay | Cell Line | Inhibition/IC50 | Reference |
| Daidzein | PGE2 Production | J774 Macrophages | Significant inhibition | [6][7] |
| Genistein | PGE2 Production | J774 Macrophages | Significant inhibition (89.8 ± 0.8% at 100 µM) | [6][7] |
| 5,6-Dihydroxyflavone | NO Production | Murine Macrophages | IC50 of 11.55 ± 0.64 µM | [8] |
| Daidzein Sulfonic Acid Ester Derivative 4 | Anti-inflammatory activity vs. Daidzein | Caco-2 cells | 10,000-fold greater | [9] |
Table 2: Anti-inflammatory Activity of this compound and its Derivatives. This table summarizes the inhibitory effects of the compounds on key inflammatory markers.
Antioxidant Activity
The 5,7-dihydroxy motif is a key contributor to the antioxidant capacity of these flavonoids, enabling them to scavenge free radicals. The antioxidant potential can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 | Reference |
| Genistein | DPPH Radical Scavenging | ~10-30 µg/mL | [10] |
| Daidzein | DPPH Radical Scavenging | ~30-100 µg/mL | [10] |
| Biochanin A | DPPH Radical Scavenging | ~15-40 µg/mL | [10] |
| 5,6-Dihydroxyflavone | ROS Production | Murine Macrophages | IC50 of 0.8310 ± 0.633 µM |
Table 3: Antioxidant Activity of this compound and Related Compounds. This table shows the IC50 values for the DPPH radical scavenging activity, a common measure of antioxidant potential. Lower values indicate stronger antioxidant activity.
Key Signaling Pathways
The biological effects of this compound and its derivatives are mediated through the modulation of several key cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
Caption: Anticancer signaling pathway of this compound derivatives.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activity of this compound and its derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[11]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[11] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[11]
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[10]
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[10] Prepare serial dilutions of the test compound and a reference antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.[10]
-
Assay Procedure: In a 96-well microplate, add the test compound or standard to the wells, followed by the DPPH solution.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[10]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[10]
Prostaglandin E2 (PGE2) Inhibition Assay
This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of PGE2, a key inflammatory mediator.[13]
Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of PGE2. The concentration of PGE2 in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a culture plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time before stimulating with LPS.
-
LPS Stimulation: Add LPS to the wells to induce PGE2 production and incubate for the appropriate duration.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control.
Conclusion
The structure-activity relationship of this compound and its synthetic derivatives reveals a rich landscape for the development of novel therapeutic agents. Modifications to the core isoflavone structure, such as methylation, halogenation, and the introduction of various functional groups, have been shown to significantly enhance their anticancer, anti-inflammatory, and antioxidant properties. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of next-generation isoflavone-based drugs with improved efficacy and selectivity. The elucidation of their mechanisms of action through key signaling pathways further empowers a rational approach to drug discovery in this promising class of compounds.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5,7-Dihydroxyisoflavone through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of 5,7-Dihydroxyisoflavone with other well-characterized isoflavones, supported by experimental data from gene expression analysis. Detailed protocols for key validation experiments are also included to facilitate further research.
Introduction to this compound
This compound is a type of isoflavone (B191592), a class of naturally occurring compounds found in various plants.[1][2][3] Isoflavones are of significant interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. The mechanism of action of this compound is believed to involve the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and inflammation. Due to its structural similarity to other well-researched isoflavones like genistein (B1671435) and daidzein (B1669772), its effects on gene expression are hypothesized to be comparable.
Comparison with Alternatives: Genistein and Daidzein
To validate the mechanism of action of this compound, we compare it with two of the most extensively studied isoflavones: genistein and daidzein.
Genistein: This isoflavone is known to exert its effects by inhibiting protein tyrosine kinases and modulating multiple signaling pathways.[4][5] Gene expression studies have shown that genistein can alter the expression of genes involved in the cell cycle, apoptosis, and metastasis.[5] For instance, it can induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of cyclins and upregulating the expression of pro-apoptotic proteins like Bax.[4]
Daidzein: Similar to genistein, daidzein has been shown to possess anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of signaling pathways such as the PPAR and JNK pathways.[6][7][8][9] Gene expression analyses have revealed that daidzein can reduce the expression of pro-inflammatory genes like CCL2 and IL6.[6][7][9]
Gene Expression Analysis: A Comparative Summary
The following tables summarize the effects of genistein and daidzein on the expression of key genes involved in apoptosis, cell cycle regulation, and inflammation. This data provides a basis for predicting the likely effects of this compound.
Table 1: Effect of Isoflavones on Apoptosis-Related Gene Expression
| Gene | Protein Function | Cell Line | Isoflavone | Concentration | Fold Change/Effect | Reference |
| Bax | Pro-apoptotic | Prostate Cancer (PC-3) | Genistein | 50 µM | Upregulation | [5] |
| Bcl-2 | Anti-apoptotic | Prostate Cancer (PC-3) | Genistein | 50 µM | Downregulation | [5] |
| Caspase-3 | Executioner caspase | Breast Cancer (MCF-7) | Genistein | 25 µM | Upregulation of cleavage | [5] |
| PARP | DNA repair, apoptosis marker | Breast Cancer (MCF-7) | Genistein | 25 µM | Increased cleavage | [10] |
Table 2: Effect of Isoflavones on Cell Cycle-Related Gene Expression
| Gene | Protein Function | Cell Line | Isoflavone | Concentration | Fold Change/Effect | Reference |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | Prostate Cancer (LNCaP) | Genistein | 15 µM | Upregulation | [4] |
| CCNB1 (Cyclin B1) | G2/M transition | Prostate Cancer (LNCaP) | Genistein | 15 µM | Downregulation | [4] |
| MYC | Transcription factor, proliferation | Prostate Cancer | Genistein | 30 mg/day (in vivo) | Reduced activity | [11] |
| PTEN | Tumor suppressor, cell cycle arrest | Prostate Cancer | Genistein | 30 mg/day (in vivo) | Increased activity | [11] |
Table 3: Effect of Isoflavones on Inflammation-Related Gene Expression
| Gene | Protein Function | Cell Line | Isoflavone | Concentration | Fold Change/Effect | Reference |
| CCL2 (MCP-1) | Chemokine | Macrophages (RAW264) | Daidzein | 25 µM | Downregulation | [6][7][9] |
| IL6 | Pro-inflammatory cytokine | Macrophages (RAW264) | Daidzein | 25 µM | Downregulation | [6][7][9] |
| TNF | Pro-inflammatory cytokine | Macrophages (RAW264) | Daidzein | 25 µM | No significant change | [7] |
| NOS2 (iNOS) | Nitric oxide production | Macrophages | Genistein, Daidzein | 10 µM | Inhibition of expression | [12] |
Detailed Experimental Protocols
To facilitate the validation of the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Cell Culture
Objective: To maintain and propagate cancer cell lines for in vitro assays.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or EMEM supplemented with 10% FBS, 1% penicillin-streptomycin)[13][14][15]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw frozen cells rapidly in a 37°C water bath.[16]
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge the cells at a low speed (e.g., 1000 rpm for 5 minutes) to pellet them.[13][16]
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[13][15]
-
Monitor cell growth and confluency. Subculture the cells when they reach 80-90% confluency by washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density in a new flask.[13]
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[17]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Proteins
Objective: To detect changes in the expression and activation of apoptosis-related proteins following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP)[10][18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19][20]
-
Determine the protein concentration of each lysate using a protein assay kit.[19][20]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[19]
-
Separate the proteins by SDS-PAGE.[18]
-
Transfer the separated proteins to a membrane.[20]
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]
-
Analyze the band intensities to quantify changes in protein expression.[18]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in the mRNA expression of target genes after treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)[21]
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from the cells using an RNA extraction kit.[22]
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[21][22]
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).[23]
-
Analyze the amplification data to determine the cycle threshold (Ct) values.[21]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a reference gene (e.g., GAPDH or ACTB).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by isoflavones and a general experimental workflow for validating the mechanism of action of this compound.
Caption: Key signaling pathways modulated by isoflavones.
Caption: General experimental workflow for validation.
Conclusion
The available evidence from studies on structurally similar isoflavones, genistein and daidzein, strongly suggests that this compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Gene expression analysis reveals a consistent pattern of downregulating pro-proliferative and pro-inflammatory genes while upregulating pro-apoptotic and cell cycle inhibitory genes. The provided experimental protocols offer a robust framework for researchers to directly validate these hypothesized mechanisms of action for this compound, thereby advancing its potential as a therapeutic agent. Further studies employing genome-wide expression profiling, such as microarray or RNA-seq, will be invaluable in elucidating the complete transcriptomic signature of this compound and identifying novel molecular targets.
References
- 1. Showing Compound this compound (FDB002620) - FooDB [foodb.ca]
- 2. This compound | C15H10O4 | CID 5377381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Use of Cross Species Genomic Profiling Identifies Pathways and Genes Differentially Regulated in Prostate Cancer Cells Treated with Soy Protein Isolates or Purified Genistein | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 8. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Effects of genistein supplementation on genome-wide DNA methylation and gene expression in patients with localized prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. mcf7.com [mcf7.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 定量PCRの基礎 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 5,7-Dihydroxyisoflavone: A Guide for Laboratory Professionals
Essential, immediate safety and logistical information for the proper disposal of 5,7-Dihydroxyisoflavone, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on data for similar compounds, such as 4',7-Dihydroxyisoflavone, it is prudent to handle this compound as a potential skin and eye irritant.[3][4] Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[5] |
| Body Protection | A laboratory coat or long-sleeved clothing to protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[5] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: All materials contaminated with this compound, including unused solid compound, contaminated weighing boats, pipette tips, and gloves, must be treated as chemical waste.[5]
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be disposed of as chemical waste. Do not dispose of this chemical down the drain.[5][6]
-
Segregate this waste stream from other incompatible chemical wastes to prevent dangerous reactions.[1][7]
2. Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled solid waste container.[5]
-
Liquid Waste: Pour liquid waste into a compatible, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[8]
-
Use containers made of appropriate materials. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]
3. Labeling of Waste Containers:
Proper labeling is crucial for regulatory compliance and safety. All waste containers must be clearly labeled with the following information:[2][9]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
For mixtures, list each chemical component and its approximate quantity.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the Principal Investigator.
-
Check the appropriate hazard pictograms if required by your institution.
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area near the point of generation.[7]
-
Ensure containers are kept closed except when adding waste.[9]
-
Store waste away from incompatible materials to prevent accidental reactions.[5]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][10]
-
Do not transport hazardous waste yourself. Only authorized personnel should handle the transportation and final disposal.[10]
6. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8][9]
-
The rinsate from the triple-rinse must be collected and disposed of as liquid chemical waste.[9][11]
-
After triple-rinsing and allowing the container to air-dry, deface or remove the original label.[7] The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, according to your institution's policies.[7][12]
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
